Praseodymium oxide
Description
Structure
2D Structure
Properties
IUPAC Name |
oxygen(2-);praseodymium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Pr/q3*-2;2*+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQUGHLEMYQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Pr+3].[Pr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Pr2O3, O3Pr2 | |
| Record name | Praseodymium(III) oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Praseodymium(III)_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884498 | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.814 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Yellow-green solid; Insoluble in water; Soluble in acids; Hygroscopic; [Hawley] | |
| Record name | Praseodymium oxide (Pr2O3) | |
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| Record name | Praseodymium oxide | |
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CAS No. |
11113-81-8, 12036-32-7 | |
| Record name | Praseodymium oxide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Praseodymium oxide (Pr2O3) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Praseodymium oxide (Pr2O3) | |
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| Record name | Dipraseodymium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis Methodologies for Praseodymium Oxide Materials
Conventional and Wet Chemical Synthesis Approaches
Wet chemical methods are widely employed for the synthesis of praseodymium oxide materials due to their ability to produce nanoparticles with controlled characteristics. These methods typically involve the chemical transformation of a praseodymium precursor in a liquid medium.
Calcination is a fundamental and traditional method for synthesizing this compound. nanografi.comwikipedia.org This process involves the thermal decomposition of praseodymium-containing precursors, such as nitrates, hydroxides, acetates, or oxalates, at elevated temperatures in the presence of air. nanografi.comwikipedia.org For instance, heating praseodymium nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O) or praseodymium hydroxide (B78521) (Pr(OH)₃) at temperatures exceeding 500°C results in the formation of praseodymium (III,IV) oxide (Pr₆O₁₁). nanografi.comwikipedia.org
The calcination temperature and duration are critical parameters that significantly influence the physical properties of the resulting oxide, including particle size, lattice parameters, and phase purity. nanografi.comwikipedia.org Lower calcination temperatures, typically between 600°C and 800°C, tend to produce nanoscale particles, while higher temperatures can lead to sintering and the formation of larger, micron-sized aggregates. The decomposition atmosphere, whether it be oxygen, an inert gas like argon, or a mixture, also plays a role in determining the final oxide's stoichiometry and surface characteristics. ekb.eg
Table 1: Effect of Calcination Temperature on this compound Synthesis
| Precursor | Calcination Temperature (°C) | Resulting Phase | Particle Size | Reference |
|---|---|---|---|---|
| Praseodymium Nitrate | 600 | Pr₆O₁₁ | ~10 nm | |
| Praseodymium Nitrate | 800+ | Pr₆O₁₁ | Micron-sized aggregates | |
| Praseodymium Oxalate (B1200264) | 750 (Microwave) | Pr₆O₁₁ | Stable median diameter | acs.org |
The sol-gel method is a versatile wet-chemical technique for producing high-purity this compound powders with controlled nano- and micro-sized structures. researchgate.net This process involves the transition of a colloidal solution (sol) into a gel-like network, which is then dried and calcined to yield the final oxide. researchgate.net A notable variation is the propylene (B89431) oxide-assisted sol-gel method. acs.orgcapes.gov.br In this approach, propylene oxide acts as a gelation agent, facilitating the formation of a homogeneous gel from a praseodymium salt solution. acs.orgua.pt
The resulting xerogel is subsequently ground and calcined at relatively low temperatures (300-550°C) to produce nanocrystalline Pr₆O₁₁ with a cubic fluorite-like structure. acs.orgacs.org The molar ratio of propylene oxide to the praseodymium precursor and the calcination temperature are key parameters that can be adjusted to control the properties of the final material. acs.org This method offers advantages in achieving a high degree of homogeneity and purity in the synthesized oxide. researchgate.net
The citrate (B86180) method and the modified Pechini method are sophisticated sol-gel techniques that allow for the synthesis of highly uniform and nanocrystalline this compound. acs.orgcapes.gov.br
In the citrate method , praseodymium nitrate is mixed with citric acid dissolved in a solvent like ethanol. acs.org The resulting sol is then dried and calcined to produce Pr₆O₁₁ nanoparticles. acs.org The molar ratio of citric acid to the metal precursor is a critical factor influencing the characteristics of the final product. acs.org
The modified Pechini method is a polymerizable complex route that involves the chelation of metal cations by a carboxylic acid, such as citric acid, followed by polyesterification with a polyhydroxyl alcohol like ethylene (B1197577) glycol. acs.orgnih.govakjournals.com This process forms a polymeric resin that entraps the metal cations in a homogeneous matrix. nih.gov Subsequent calcination of this resin at controlled temperatures leads to the formation of fine, stoichiometric this compound powders. nih.govua.eselsevier.es The Pechini method is particularly advantageous for producing complex oxides and doped materials with excellent phase purity and controlled stoichiometry. nih.govakjournals.com
Table 2: Comparison of Citrate and Modified Pechini Methods
| Method | Key Reagents | Process | Advantages | Reference |
|---|---|---|---|---|
| Citrate Method | Praseodymium Nitrate, Citric Acid, Ethanol | Sol formation, drying, calcination | Simplicity, good for nanoparticles | acs.org |
Hydrothermal and solvothermal synthesis are methods that utilize high temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions to crystallize materials directly from the solution. These techniques are effective for producing well-defined this compound nanostructures with controlled morphologies, such as nanorods and nanoparticles. researchgate.netnih.gov
In a typical hydrothermal synthesis, a praseodymium salt solution is subjected to elevated temperatures (e.g., 80°C or higher) in a sealed vessel. nih.gov The pH of the starting solution and the reaction temperature are critical parameters that influence the crystalline phase and morphology of the final product. nih.gov For instance, by adjusting these parameters, various shapes like plates, rods, and tubes of europium hydroxide, a related rare-earth compound, have been successfully synthesized, which can then be converted to the oxide. nih.gov
Microwave-assisted synthesis is a rapid and energy-efficient method for producing this compound nanostructures. rgnpublications.com This technique utilizes microwave irradiation to heat the reaction mixture, leading to significantly reduced reaction times compared to conventional heating methods. mdpi.comcdmf.org.br The rapid and uniform heating provided by microwaves can lead to the formation of nanoparticles with a more uniform dispersion and a lower degree of agglomeration. acs.orgnih.gov
Microwave-assisted methods have been successfully employed in various synthesis routes, including hydrothermal and solid-state reactions. mdpi.comresearchgate.net For example, high-purity praseodymium hydroxide (Pr(OH)₃) nanorods can be synthesized on a large scale using a microwave-assisted heating method, which can then be converted to Pr₆O₁₁ nanorods through thermal decomposition. researchgate.net This approach offers advantages in terms of speed, energy savings, and the potential for large-scale production. acs.org
Solid-state synthesis is a traditional and straightforward method for preparing this compound, often involving the high-temperature thermolysis of praseodymium salts. nanografi.comresearchgate.net This method typically involves grinding together solid precursors and heating them at high temperatures to induce a chemical reaction and form the desired oxide. osti.gov
For instance, Pr₆O₁₁ can be synthesized by the high-temperature thermolysis of praseodymium salts like praseodymium nitrate. researchgate.net Solid-state reactions are also used to create complex, multicomponent rare-earth oxides by sintering a mixture of binary oxides at high temperatures (e.g., 1450°C). osti.gov The composition of the starting materials, the sintering atmosphere, and the cooling rate are crucial factors that determine the final phase formation. osti.gov While effective, solid-state methods can sometimes result in products with larger crystallite sizes and less uniformity compared to wet chemical methods. researchgate.net
Microwave-Assisted Synthesis of this compound Nanostructures
Advanced and Nanostructure-Specific Synthesis Techniques
Modern materials science demands precise control over the morphology and properties of materials, leading to the development of sophisticated synthesis techniques. For this compound, several advanced methods have been established to create specific nanostructures such as nanofibers, thin films, and doped systems.
Electrospinning for this compound Nanofibers
Electrospinning has emerged as a versatile and effective method for producing continuous nanofibers. In the context of this compound, well-defined and uniform Pr₆O₁₁ nanofibers have been successfully synthesized using this technique.
A common approach involves the electrospinning of a sol-gel solution. For instance, a solution containing praseodymium(III) nitrate hexahydrate as the praseodymium source and a polymer carrier, such as polyvinylpyrrolidone (B124986) (PVP) or polyvinyl acetate (B1210297), is prepared. This solution is then subjected to a high-voltage electrostatic field, causing the ejection of a polymer jet that solidifies into nanofibers on a collector. Subsequent heat treatment is crucial for the formation of the final ceramic nanofibers. The as-spun composite mat is typically dried and then calcined in air at elevated temperatures. A study demonstrated that drying at 80°C for 24 hours, followed by annealing at 600°C for 2 hours, yields crystalline Pr₆O₁₁ nanofibers with a typical cubic structure and diameters around 20 nm. The calcination process removes the polymer matrix and facilitates the conversion of the praseodymium precursor into its oxide form.
| Parameter | Description | Finding |
| Precursors | Praseodymium source and polymer carrier. | Praseodymium(III) nitrate hexahydrate and Polyvinyl acetate. alfa-chemistry.com |
| Drying | Initial removal of solvent from as-spun fibers. | 80°C for 24 hours under vacuum. alfa-chemistry.com |
| Annealing | High-temperature treatment for polymer removal and crystallization. | 600°C for 2 hours in a static air furnace. alfa-chemistry.com |
| Morphology | Final structure and size of the nanofibers. | Uniform fibers with lengths in the hundreds of nanometers and diameters of approximately 20 nm. alfa-chemistry.com |
| Crystallinity | The crystal structure of the final product. | Typical cubic structure of Pr₆O₁₁. alfa-chemistry.com |
Atomic Layer Deposition (ALD) for this compound Thin Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. This method is particularly valuable for applications in microelectronics.
For this compound, ALD processes have been developed using various precursors. One notable process involves the use of a novel volatile precursor, tris(N,N′-diisopropylacetamidinato)praseodymium, abbreviated as Pr(amd)₃, in conjunction with trimethylaluminum (B3029685) (TMA) and water to grow praseodymium aluminum oxide (PrₓAl₂₋ₓO₃) thin films. mdpi.com This process allows for the deposition of smooth, amorphous films with varying compositions. The growth temperatures for this process are typically in the range of 200–315°C. mdpi.com Below 315°C, self-limiting growth is observed, which is a hallmark of the ALD technique. mdpi.com
Another ALD route for this compound (PrOₓ) thin films utilizes Pr(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione) and ozone (O₃) as precursors. nih.gov This process has been shown to form different phases of this compound depending on the deposition temperature; PrO₂ can be formed at 225–250°C, while Pr₆O₁₁ is formed at 275°C. nih.gov
| Precursor System | Co-reactant(s) | Deposition Temperature | Resulting Film |
| Tris(N,N′-diisopropylacetamidinato)praseodymium | Trimethylaluminum, Water | 200–315°C | Praseodymium aluminum oxide (PrₓAl₂₋ₓO₃) mdpi.com |
| Pr(thd)₃ | Ozone (O₃) | 225–325°C | This compound (PrOₓ) with various stoichiometries (e.g., PrO₂, Pr₆O₁₁) nih.gov |
In Situ Pyrolysis Routes for Doped this compound Systems
In situ pyrolysis offers a strategic pathway for synthesizing doped oxide materials, where the dopant is integrated into a precursor matrix that is subsequently pyrolyzed. This method can yield materials with high surface areas and well-dispersed active sites.
A notable example is the preparation of praseodymium-doped chromium oxide (Cr₂O₃) catalysts via the in situ pyrolysis of a metal-organic framework (MOF), specifically MIL-101(Cr). ereztech.comwikipedia.org In this approach, the praseodymium precursor is introduced into the MIL-101(Cr) framework. The subsequent pyrolysis of this composite material leads to the decomposition of the organic ligands, forming a mixed micro-mesoporous Cr₂O₃ structure with highly dispersed praseodymium species. ereztech.com This technique leverages the structure of the MOF precursor to create a catalyst with enhanced properties, such as a high specific surface area and an increased number of acidic sites, which are beneficial for catalytic applications like the oxidation of chlorinated volatile organic compounds. ereztech.comwikipedia.org The pyrolysis strategy results in catalysts with superior properties compared to those prepared by conventional methods like coprecipitation. ereztech.com
Solution Casting/Intercalation for Composite Films
The solution casting or intercalation method is a straightforward and cost-effective technique for fabricating polymer-based composite films. This method involves dissolving a polymer in a suitable solvent, dispersing the desired inorganic nanoparticles into the solution, and then casting the mixture onto a substrate to allow for solvent evaporation, which leaves behind a composite film.
This technique has been employed to create flexible nanocomposite films of this compound. For instance, this compound (Pr₂O₃) nanoparticles have been embedded into a polyvinylidene fluoride (B91410) (PVDF) polymer matrix. nih.govnih.gov The process typically starts with dissolving PVDF in a solvent like dimethylformamide (DMF). nih.govnih.gov The synthesized Pr₂O₃ nanoparticles are then added to the polymer solution and stirred vigorously to achieve a homogeneous dispersion. nih.govnih.gov The resulting mixture is cast into a petri dish, and the solvent is evaporated in an oven, resulting in a PVDF-Pr₂O₃ nanocomposite film. nih.govnih.gov This method allows for the incorporation of the functional properties of this compound into a flexible polymer matrix.
Influence of Synthesis Parameters on this compound Characteristics
The final properties of this compound materials are intrinsically linked to the parameters of the synthesis process. The choice of precursor chemistry, in particular, plays a pivotal role in determining the oxide's formation pathway and stoichiometry.
Impact of Precursor Chemistry on Oxide Formation and Stoichiometry
The chemical nature of the praseodymium precursor is a critical factor that dictates the characteristics of the resulting oxide. Different precursors exhibit varied decomposition behaviors, influencing the morphology, phase composition, and stoichiometry of the final product.
For example, the thermal decomposition of hydrated praseodymium acetate and praseodymium oxalate yields this compound, but the pathway and final product characteristics are dependent on the precursor. nih.gov Studies using praseodymium oxalate as a precursor have shown that microwave-assisted calcination at 750°C for 2 hours results in the formation of crystalline Pr₆O₁₁ with a cubic structure. The heating method and temperature directly affect the particle size distribution and morphology of the oxide powder.
Furthermore, the use of different praseodymium alkoxide and amido molecular precursors in solvothermal synthesis demonstrates a templating influence on the resulting nanostructures. metal-organic-frameworks.eu The reactivity of the ligands towards hydrolysis and the arrangement of metal-oxygen units within the precursor molecule affect the kinetics of the oxide formation, leading to significant changes in the morphology (e.g., nanorods vs. spherical particles) and phase composition of the final material. For instance, a precursor containing chloride ligands, such as [PrCl{OC(tBu)₃}₂(THF)]₂, can lead to the formation of Pr(OH)₂Cl or PrOCl upon solvothermal decomposition. This highlights the direct correlation between the precursor's chemical configuration and the final ceramic's properties.
| Precursor | Synthesis Method | Key Finding |
| Praseodymium Oxalate | Microwave Calcination | Complete decomposition to cubic Pr₆O₁₁ at 750°C. Particle size and morphology are dependent on calcination temperature. |
| [Pr₃(μ₃-OtBu)₂(μ₂-OtBu)₃(OtBu)₄(HOtBu)₂] | Solvothermal Synthesis | Produces nanorods of Pr(OH)₃ due to its specific chemical configuration. metal-organic-frameworks.eu |
| [PrCl{OC(tBu)₃}₂(THF)]₂ | Solvothermal Synthesis | Results in Pr(OH)₂Cl or PrOCl due to the presence of chlorine in the precursor. metal-organic-frameworks.eu |
| Praseodymium(III) nitrate | Thermal Decomposition | Can form different oxide phases (e.g., PrO₂, Pr₆O₁₁) depending on the decomposition atmosphere (e.g., oxygen vs. argon). |
Role of Temperature and Gas Atmosphere in this compound Phase Control
The synthesis of this compound is highly sensitive to both temperature and the surrounding gas atmosphere, which play a critical role in determining the resulting crystallographic phase. The most stable form of this compound at ambient temperature and pressure is Pr₆O₁₁, which possesses a cubic fluorite structure. nanografi.comwikipedia.org However, a variety of other phases can be formed by carefully controlling the synthesis conditions.
Typically, Pr₆O₁₁ is produced by the calcination of praseodymium salts, such as praseodymium nitrate (Pr(NO₃)₃·6H₂O) or praseodymium hydroxide (Pr(OH)₃), at temperatures exceeding 500 °C in an air atmosphere. nanografi.comwikipedia.org The specific temperature required for the formation of the crystalline oxide phase is dependent on the chosen synthesis method. acs.orgcapes.gov.br For instance, studies have shown that different synthesis routes, including traditional calcination and more modern techniques like the citrate and modified Pechini methods, all yield Pr₆O₁₁ but at varying temperature thresholds. acs.orgcapes.gov.bracs.org
The composition and structure of this compound are known to change within a defined range of temperatures. uji.es Thermal analysis reveals that praseodymium oxides undergo transformations with increasing temperature, involving the loss of oxygen and subsequent phase transitions. uji.esgenvia.com For example, under heating, Pr₆O₁₁ can lose oxygen and partially reduce to Pr₇O₁₂ at temperatures around 710–730 °C. genvia.com Further heating to around 930-940 °C can lead to the formation of the fully reduced Pr₂O₃. genvia.com Conversely, some studies have noted the transformation of Pr₆O₁₁ to Pr₂O₃ at approximately 350 °C. uji.es The discrepancies in reported transformation temperatures highlight the sensitivity of the system to experimental conditions.
The gas atmosphere during synthesis is another crucial factor. Heating praseodymium nitrate hydrate (B1144303) in an oxygen atmosphere can promote the formation of stoichiometric PrO₂, whereas calcination in an inert gas like argon favors the creation of oxygen vacancies. ekb.eg The thermal decomposition of praseodymium acetate, for instance, results in Pr₆O₁₁ in both oxygen and nitrogen atmospheres, but a mixture containing Pr₂O₃ is formed in a hydrogen atmosphere. researchgate.net This demonstrates that the final oxide phase can be precisely tuned by selecting the appropriate gas environment.
| Synthesis Parameter | Effect on this compound Phase |
| Calcination Temperature | Determines the crystalline phase, with Pr₆O₁₁ typically forming above 500°C in air. nanografi.comwikipedia.org Higher temperatures can lead to reduced phases like Pr₇O₁₂ and Pr₂O₃. genvia.com |
| Gas Atmosphere | An oxygen-rich atmosphere can favor the formation of higher oxides like PrO₂, while inert or reducing atmospheres lead to oxygen-deficient phases such as Pr₆O₁₁ or Pr₂O₃. ekb.egresearchgate.net |
| Synthesis Method | The specific preparation technique (e.g., calcination, sol-gel, citrate method) influences the temperature required for phase formation. acs.orgcapes.gov.bracs.org |
Control of Nanocrystalline Domain Size and Morphology in this compound
Several synthesis methods, including calcination of praseodymium nitrate, sol-gel methods, the citrate method, and the modified Pechini method, have been successfully employed to produce nanostructured praseodymium oxides with nanocrystalline domains around 10 nm. acs.orgcapes.gov.bracs.org The chosen synthesis route has a significant impact on the resulting particle morphology. For example, the use of a urea-based nitrate combustion method allows for the synthesis of uniform powder particles. genvia.com The addition of urea (B33335) as a complexing agent can lead to a reduction in particle size and a more homogeneous particle shape distribution. genvia.com
The morphology of the synthesized this compound can range from nanoparticles and nanorods to nanotubes. researchgate.net For instance, Pr₆O₁₁ nanotubes and nanorods have been synthesized via molten salt, hydrothermal, and thermal decomposition routes. researchgate.net The specific parameters of the synthesis, such as the type of solvent and the concentration of capping agents, have a profound influence on the final morphology and crystallite size. researchgate.net
The calcination temperature and duration are also critical factors in controlling the physical properties of the resulting nanoparticles, including their shape and lattice parameters. wikipedia.org Increasing the calcination temperature generally leads to an increase in particle size and crystallinity. kashanu.ac.ir For example, in one study, the particle size of mixed rare-earth-yttrium oxides increased from approximately 42 nm at 600 °C to about 100 nm at 1000 °C. kashanu.ac.ir The use of polymeric capping agents during precipitation can also be used to influence the morphology and size of the resulting this compound nanostructures. researchgate.net
| Synthesis Parameter | Effect on Nanocrystal Size and Morphology |
| Synthesis Method | Different methods (e.g., sol-gel, Pechini, hydrothermal) yield varying morphologies such as nanoparticles, nanorods, and nanotubes. acs.orgcapes.gov.bracs.orgresearchgate.netresearchgate.net |
| Complexing/Capping Agents | Additives like urea and polymeric agents can control particle size and promote uniform morphologies. genvia.comresearchgate.net |
| Calcination Temperature | Higher temperatures generally lead to larger crystallite sizes and increased crystallinity. kashanu.ac.ir |
| Solvent and Precursor Concentration | These parameters significantly influence the final morphology and crystallite size of the product. researchgate.net |
pH and Concentration Effects in Wet Chemical Synthesis of this compound
In wet chemical synthesis methods, such as precipitation and sol-gel processes, the pH of the reaction solution and the concentration of precursors are pivotal in determining the characteristics of the final this compound product. These parameters directly influence nucleation and growth rates, which in turn affect particle size, morphology, and purity. ijcce.ac.irresearchgate.net
The pH of the synthesis medium plays a critical role in controlling the size and morphology of the nanoparticles. ijcce.ac.ir Generally, in nanoparticle synthesis, a high pH can lead to a high reduction rate. ijcce.ac.ir However, a very high pH (above 9 or 10) might result in an excessively high reduction rate, causing the aggregation of nanoparticles. ijcce.ac.ir Conversely, at low pH values (below 5), oxidation-reduction processes may be altered. ijcce.ac.ir For some nanomaterials, a decrease in pH can lead to an increase in particle size. ijcce.ac.ir The pH also affects the surface charge of the nanoparticles, influencing their stability and tendency to aggregate. ijcce.ac.ir For instance, in the synthesis of other metal oxides, adjusting the pH has been shown to be a key factor in controlling particle size and preventing the formation of undesired phases. kashanu.ac.ir
The concentration of the praseodymium precursor and other reagents, such as precipitating or complexing agents, also has a significant impact. In a modified sol-gel synthesis of this compound, both the concentration of the Pr³⁺ solution and the molar ratio of propylene oxide to Pr were systematically varied to control the final product. acs.org Similarly, in a nitrate combustion method using urea, varying the molar ratio of the praseodymium cation to urea resulted in different powder morphologies. genvia.com Higher urea content led to powders with higher inter-particulate porosity, likely due to a reduction in the primary particle size and subsequent increased aggregation. genvia.com
The interplay between pH and concentration is crucial. For example, in the co-precipitation method, adjusting the pH with a precipitating agent like NaOH is key. kashanu.ac.ir It is important to control the pH to avoid the formation of soluble complex ions before the desired hydroxide precipitates. kashanu.ac.ir The concentration of the precipitating agent can also be a determining factor in the morphology of the resulting nanostructures. kashanu.ac.ir
| Parameter | Influence on Wet Chemical Synthesis of this compound |
| pH | Controls nucleation and growth rates, affecting particle size, morphology, and stability. ijcce.ac.irresearchgate.net Extreme pH values can lead to aggregation or altered reactions. ijcce.ac.ir |
| Precursor Concentration | The concentration of the praseodymium salt and other reagents influences the final particle size and morphology. acs.orggenvia.com |
| Complexing/Precipitating Agent Concentration | The molar ratio of agents like urea or NaOH to the praseodymium cation is a key parameter for controlling particle characteristics. genvia.comkashanu.ac.ir |
Structural and Compositional Analysis of Praseodymium Oxide Systems
Crystalline Structure and Phase Transformations
The crystal structure of praseodymium oxide is not singular but exists in several forms, each with distinct stoichiometry and crystallographic arrangements. These structures are highly dependent on conditions such as temperature and oxygen partial pressure, leading to a rich landscape of phase transformations.
This compound exhibits significant polymorphism, with its various forms corresponding to different stoichiometric ratios of praseodymium to oxygen. The most commonly cited stoichiometries include Pr₂O₃, Pr₆O₁₁, and PrO₂.
Pr₂O₃ (Praseodymium(III) oxide): This is the sesquioxide form. It can exist in a light green hexagonal crystal structure. wikipedia.orgcymitquimica.com It also has a cubic bixbyite structure. wikipedia.orgnanografi.com
Pr₆O₁₁ (Praseodymium(III,IV) oxide): This mixed-valence oxide is the most stable form under ambient temperature and pressure. nanografi.comwikipedia.org It is a dark brown powder and possesses a cubic fluorite structure. nanografi.comwikipedia.org Pr₆O₁₁ is considered an oxygen-deficient modification of PrO₂. acs.org
PrO₂ (Praseodymium(IV) oxide): This dioxide form has a fluorite-type cubic structure. acs.orgekb.egwikipedia.org It is a dark brownish crystalline solid. wikipedia.org However, PrO₂ is thermally unstable and begins to decompose around 320-360 °C, releasing oxygen to form Pr₆O₁₁. wikipedia.orgvulcanchem.com
The stability and transformation between these phases are highly dependent on the surrounding atmosphere and temperature. For instance, the decomposition of praseodymium nitrate (B79036) hydrate (B1144303) in different gas atmospheres (oxygen, argon, or a mix) influences the resulting oxide phase, yielding either PrO₂ or the non-stoichiometric PrO₁.₈₃₃. ekb.eg The transition from PrO₂ to Pr₆O₁₁ is a critical phase transformation that occurs with increasing temperature. vulcanchem.comgenvia.com Further heating of Pr₆O₁₁ leads to additional phase transitions and partial reduction. genvia.com
| Compound | Formula | Common Crystal Structure | Appearance | Key Characteristics |
|---|---|---|---|---|
| Praseodymium(III) oxide | Pr₂O₃ | Hexagonal, Cubic (bixbyite) | Light green solid wikipedia.org | The sesquioxide form. wikipedia.org |
| Praseodymium(III,IV) oxide | Pr₆O₁₁ | Cubic fluorite-like wikipedia.org | Dark brown powder wikipedia.org | Most stable form at ambient conditions; mixed Pr³⁺/Pr⁴⁺ valence states. wikipedia.org |
| Praseodymium(IV) oxide | PrO₂ | Cubic fluorite acs.orgwikipedia.org | Dark brownish crystal wikipedia.org | Thermally unstable, decomposes to Pr₆O₁₁ upon heating. wikipedia.orgvulcanchem.com |
The crystal structures of praseodymium oxides are predominantly of two main types: fluorite-like and hexagonal.
Fluorite-like Structures: The cubic fluorite (CaF₂) structure is characteristic of PrO₂ and the stable Pr₆O₁₁ phase. wikipedia.orgacs.orgekb.egvulcanchem.com In the fluorite structure of PrO₂, each praseodymium ion is coordinated to eight oxygen ions. materialsproject.org Pr₆O₁₁ is considered a derivative of the fluorite structure, where some oxygen sites are vacant to accommodate the mixed Pr³⁺ and Pr⁴⁺ oxidation states. wikipedia.orgacs.orgekb.eg This oxygen deficiency is a key feature of its structure. Synthesis methods can influence the formation of these structures; for example, various techniques have been shown to produce nanostructured Pr₆O₁₁ with a cubic fluorite-like arrangement. acs.orgacs.org
Hexagonal Structures: The hexagonal A-type structure is one of the polymorphs of Pr₂O₃. wikipedia.orgacs.org This structure can be synthesized, for instance, as thin films on silicon substrates. aip.org However, the hexagonal form of Pr₂O₃ can be unstable when exposed to air and may transform into a cubic structure upon annealing. aip.org
The relationship between these structures is central to the phase transformations in the this compound system. For example, ultrathin films of this compound grown at high temperatures can adopt a hexagonal lattice structure, exposing the Pr₂O₃(0001) facet. rsc.org
A remarkable feature of the praseodymium-oxygen system is the existence of a homologous series of discrete, ordered phases with the general formula PrₙO₂ₙ₋₂. royalsocietypublishing.orgijraset.com These phases represent oxygen-deficient modifications of the fluorite structure and exist at lower temperatures with narrow homogeneity ranges. ekb.egroyalsocietypublishing.org
Members of this series include phases where 'n' can be 4, 7, 9, 10, 11, and 12, corresponding to compounds like Pr₇O₁₂, Pr₉O₁₆, and Pr₁₁O₂₀. royalsocietypublishing.orgresearchgate.net The most stable member at ambient conditions, Pr₆O₁₁ (where n=12 in a slightly different notation), is a part of this series. ekb.egroyalsocietypublishing.org These non-stoichiometric oxides are characterized by ordered arrangements of oxygen vacancies within the parent fluorite lattice. royalsocietypublishing.orgresearchgate.net
At higher temperatures, these discrete phases can transform into wide-range solid solutions: a body-centered cubic phase (σ) and a face-centered cubic phase (α) which itself has a composition range from approximately PrO₁.₇₂ to PrO₂. royalsocietypublishing.org The existence of these numerous, closely related phases is a direct consequence of the ease with which praseodymium can vary its oxidation state between +3 and +4, allowing for a high degree of oxygen non-stoichiometry. This high oxygen mobility is a key factor in the catalytic properties of praseodymium oxides. ekb.egresearchgate.net
To understand the dynamic phase transformations and structural changes in praseodymium oxides under reaction conditions, in situ and operando characterization techniques are indispensable.
X-ray Diffraction (XRD): High-temperature XRD (HT-XRD) is a powerful tool for studying the stability regions and phase transitions of praseodymium oxides. acs.org By performing isobaric studies (constant pressure, varying temperature), researchers can track the reduction and oxidation pathways, confirming the existence of single-phase and two-phase regions. acs.org Isothermal XRD studies (constant temperature, varying conditions) help in examining hysteresis effects associated with these transformations. acs.org For example, in situ HT-XRD has been used to observe the phase transition from PrO₂ to Pr₆O₁₁ and further to Pr₇O₁₂ as temperature increases. genvia.com It can also be used to monitor the transformation of hexagonal Pr₂O₃ films into cubic PrO₂ upon annealing in an oxygen atmosphere. aip.org
Selected Area Electron Diffraction (SAED): SAED, typically performed within a transmission electron microscope (TEM), provides crystallographic information from localized regions of a sample. This technique is crucial for identifying the crystal structure of individual nanoparticles or specific domains within a larger sample, complementing the bulk information obtained from XRD.
The combination of these techniques with thermal analysis (like TGA) provides a comprehensive picture of the structural evolution of praseodymium oxides as a function of temperature and atmosphere. genvia.comuji.es
Characterization of Oxygen-Deficient Modifications and Homologous Series in Praseodymium Oxides
Microstructural and Morphological Characterization
The performance of praseodymium oxides in various applications is often linked to their microstructure and morphology, especially when used in nanostructured forms. Electron microscopy techniques are central to this characterization.
SEM and TEM are essential tools for visualizing the morphology and internal structure of this compound materials at the micro- and nanoscale.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the imaging of individual nanoparticles and even the atomic lattice. It is used to determine the size and shape of nanocrystalline domains, which are often in the range of tens of nanometers for nanostructured praseodymium oxides. acs.orgacs.org TEM analysis has confirmed the crystal structure of Pr₆O₁₁ and has been used to measure particle sizes, which often show good agreement with crystallite sizes calculated from XRD data. wikipedia.orgacs.org
These microscopy techniques are critical for correlating the synthesis method with the resulting nanostructure, which in turn influences the material's properties.
Atomic Force Microscopy (AFM) in this compound Surface Morphology Studies
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface topography of this compound films and nanoparticles. Studies have shown that the morphology of these materials is highly dependent on the preparation and processing conditions.
For instance, praseodymium aluminum oxide films deposited via atomic layer deposition exhibit a very smooth surface. An AFM scan of a 36 nm thick film, even after aggressive annealing at 850 °C, revealed a root mean square (RMS) roughness of only 0.17 nm, which is comparable to the bare silicon substrate. harvard.edu This exceptional smoothness is attributed to the amorphous nature of the film and a high density of nucleation sites, promoting layer-by-layer growth. harvard.edu Similarly, ultrasmooth surfaces with an RMS roughness of less than 0.2 nm have been achieved for indium-praseodymium oxide thin films grown from an aqueous solution, a desirable characteristic for electronic device applications. mdpi.commdpi.com
In contrast, the morphology of praseodymium-doped indium zinc oxide (PrIZO) thin films is significantly influenced by annealing temperature. As-deposited films show an uneven surface with numerous small protrusions. mdpi.com With increasing annealing temperature, these protrusions diminish, leading to a smoother surface. A significant improvement in morphology, with a low roughness of 0.72 nm, is observed after annealing at 300 °C. mdpi.com The oxygen partial pressure during deposition also affects the surface morphology of PrIZO thin films. researchgate.net
Furthermore, AFM has been used to study the growth of ultrathin this compound layers on ruthenium substrates, revealing the formation of islands up to 3 nm high. rsc.org
Particle Size Distribution and Morphology Control in this compound Nanoparticles
The control of particle size and morphology of this compound nanoparticles is crucial for their application in various fields. Several synthesis methods are employed to achieve desired characteristics.
Common synthesis techniques for this compound nanoparticles include chemical precipitation, sol-gel processes, hydrothermal synthesis, and thermal decomposition of praseodymium salts. These methods allow for control over particle size and morphology. The resulting nanoparticles are typically spherical or near-spherical. powdernano.com
The use of additives, such as urea (B33335), during synthesis can significantly influence the final morphology. In one study, urea was used as a complexing agent to produce monodispersed nanoparticles through homogeneous precipitation. genvia.com High-resolution transmission electron microscopy (HR-TEM) revealed that without urea, the particles had a highly heterogeneous size and variable shapes. The addition of urea led to a very homogeneous distribution of smaller, spherical crystallites. genvia.com However, a tendency for these nanoparticles to form aggregates was also noted. genvia.com
The calcination temperature of precursors, like praseodymium oxalate (B1200264), also plays a critical role. Scanning electron microscopy (SEM) analysis has shown that a calcination temperature of 750 °C is optimal for achieving a narrow particle size distribution (PSD). acs.org Particle size analysis confirmed that the median diameter (D50) stabilizes at temperatures above 700 °C. acs.org Commercially available this compound nanopowders are offered with particle sizes ranging from 15-55 nm and specific surface areas between 50-150 m²/g. powdernano.comnanografi.comnanochemazone.org
Spectroscopic and Elemental Analysis
Spectroscopic and elemental analysis techniques are indispensable for understanding the chemical composition, oxidation states, and elemental distribution within this compound systems.
X-ray Photoelectron Spectroscopy (XPS) for this compound Surface Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique widely used to determine the elemental composition and, crucially, the oxidation states of elements in this compound.
The Pr 3d core level spectrum is characteristic of the praseodymium oxidation state. For Pr₂O₃, the spectrum shows a distinct splitting into four peaks due to initial and final state effects. rsc.org The binding energies of the Pr 3d₅/₂ and Pr 3d₃/₂ peaks are used to identify the oxidation states. For instance, in Pr₂O₃, the Pr 3d₅/₂ peak appears around 932.9 eV to 933.2 eV. aip.orgresearchgate.netconicet.gov.ar In contrast, the Pr 3d₅/₂ peak for Pr(IV) is found at approximately 935.0 eV. researchgate.net The presence of both Pr³⁺ and Pr⁴⁺ states, characteristic of the mixed-valence compound Pr₆O₁₁, is confirmed when the Pr 3d₅/₂ binding energy lies between these values. researchgate.net
Deconvolution of the Pr 3d spectrum allows for the quantification of the different oxidation states. For example, in Ce-Pr mixed oxides, a higher surface concentration of Pr³⁺ relative to Ce³⁺ has been observed, suggesting that the Pr⁴⁺/Pr³⁺ redox couple is key to the material's enhanced redox properties. conicet.gov.ar XPS studies on this compound on a tungsten surface showed that deposited praseodymium metal oxidizes to Pr₂O₃. aip.org The O 1s spectrum is also analyzed to distinguish between different oxygen species, such as lattice oxygen (Pr-O bonds), which typically appears at lower binding energies (around 528.8 eV), and other oxygen-containing species. nih.govmdpi.com
| Material | Pr 3d₅/₂ Binding Energy (eV) | Inferred Oxidation State |
|---|---|---|
| Pr₂O₃ | 932.9 - 933.2 | Pr³⁺ |
| PrO₂ | ~935.0 | Pr⁴⁺ |
| Pr₆O₁₁ | Between Pr³⁺ and Pr⁴⁺ values | Mixed Pr³⁺/Pr⁴⁺ |
| Metallic Pr | 928.9 | Pr⁰ |
Fourier Transform Infrared (FTIR) Spectroscopy in this compound Research
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying functional groups and studying the bonding within this compound and its precursors.
The FTIR spectrum of this compound typically shows a characteristic absorption band corresponding to the Pr-O stretching vibration. This peak is observed in the lower wavenumber region, for example, around 593 cm⁻¹. researchgate.net The position of this band can be sensitive to changes in the material's structure. researchgate.net
FTIR is also extensively used to monitor the thermal decomposition of praseodymium precursors, such as acetates and oxalates. researchgate.netresearchgate.netcapes.gov.br The spectra reveal the presence of various functional groups in the precursors and their disappearance as they decompose to form the oxide. For example, the decomposition of praseodymium acetate (B1210297) involves intermediate oxycarbonate species, which are identified by their characteristic IR absorption bands. researchgate.netresearchgate.net
Additionally, FTIR can detect the presence of adsorbed species on the surface of this compound. For instance, absorption bands around 3445 cm⁻¹ are often attributed to the O-H stretching vibration of adsorbed water. researchgate.netekb.eg The presence of carbonate species, which can form upon exposure to the atmosphere, can also be identified. osti.govminsky.ai
Energy Dispersive X-ray Spectroscopy (EDX) for this compound Elemental Distribution
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM), is used to determine the elemental composition and distribution within this compound materials.
EDX analysis confirms the presence of praseodymium and oxygen in the synthesized materials. researchgate.net It is also used to verify the incorporation of dopants into the this compound lattice or the successful decoration of other materials with this compound. For example, in praseodymium-decorated graphene oxide, EDX elemental mapping shows the distribution of praseodymium nanoparticles across the graphene oxide sheets. rsc.org Similarly, in infiltrated electrodes for solid oxide cells, EDX mapping reveals the distribution of this compound throughout the electrode structure, which is crucial for its performance. genvia.com
This technique is particularly useful for analyzing the homogeneity of composite materials and ensuring the intended elemental composition has been achieved. researchgate.netscience.govnih.gov
Thermal Analysis (DTA/TGA) of this compound Precursors and Phases
Thermal analysis techniques, including Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA), are essential for studying the thermal decomposition of this compound precursors and the phase transitions of the oxide itself.
TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. Together, they provide information about dehydration, decomposition, and phase change events.
The thermal decomposition of praseodymium salts like acetate, oxalate, and nitrate has been extensively studied using TGA/DTA. researchgate.netosti.govakjournals.com For example, the decomposition of praseodymium acetate monohydrate proceeds through several stages, including dehydration, the formation of intermediate oxycarbonates, and finally, the formation of this compound (Pr₆O₁₁). researchgate.netcapes.gov.brakjournals.comcdnsciencepub.com TGA/DTA can determine the specific temperatures at which these transitions occur.
Raman Spectroscopy for this compound Vibrational and Structural Insights
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of materials, offering detailed information about crystal structure, phase composition, and defects. nanografi.comspectroscopyonline.com In the context of metal oxides, the analysis of Raman spectra requires an understanding of how atoms move within a crystal lattice, as these materials often exist as crystals without discrete molecular units. spectroscopyonline.com The vibrational spectra can provide a molecular-level fingerprint, revealing details about structure and bonding. nanografi.com
For this compound, which most commonly exists as the mixed-valence Pr₆O₁₁, the crystal structure is a cubic fluorite (CaF₂) type. wikipedia.org This structure belongs to the Fm-3m space group. Group theory predicts a single Raman-active mode for the ideal fluorite structure, corresponding to the F₂g symmetry. This mode involves the symmetric vibration of oxygen atoms around the stationary metal cations. Therefore, the Raman spectrum of stoichiometric, perfectly crystalline PrO₂ would be expected to show a single, sharp peak.
However, in the non-stoichiometric Pr₆O₁₁, which is considered an oxygen-deficient version of PrO₂, the presence of oxygen vacancies and the mixed Pr³⁺/Pr⁴⁺ valence states lead to a relaxation of the selection rules. wikipedia.org This results in a more complex Raman spectrum. The main F₂g peak, typically observed around 460-470 cm⁻¹ in related fluorite oxides like CeO₂, is often broadened and may be accompanied by other weaker bands. These additional features can be attributed to defect-induced modes, providing insight into the local structural disorder and the concentration of oxygen vacancies within the lattice. The position, width, and intensity of the F₂g mode are sensitive to factors such as particle size, strain, and the degree of non-stoichiometry, making Raman spectroscopy a valuable tool for characterizing the structural integrity of this compound systems.
Surface Chemistry and Acidity Studies of Praseodymium Oxides
The surface properties of praseodymium oxides, including acidity, surface area, and oxygen exchange capabilities, are defining characteristics for their application in catalysis and other surface-driven processes.
Adsorption Studies for this compound Surface Acidity and Hydroxyl Group Characterization
The nature and strength of acid sites on the surface of this compound can be effectively probed using molecular adsorption techniques, particularly Fourier Transform Infrared Spectroscopy (FTIR) with probe molecules like carbon monoxide (CO). ekb.eg Studies on non-stoichiometric this compound (PrO₁.₈₃₃) have revealed important details about its surface acidity. ekb.egekb.eg
The adsorption of CO at low temperatures onto the surface of PrO₁.₈₃₃ indicates the presence of Lewis acid sites. ekb.eg Research has identified two distinct types of Lewis acid sites on this material. The interaction of CO with these sites leads to the appearance of specific bands in the IR spectrum. For instance, a band observed at 2165 cm⁻¹ is attributed to CO molecules adsorbed on strong Lewis acid sites, while another band appearing at a lower frequency of 2148 cm⁻¹ is associated with CO interacting with weaker Lewis acid sites. ekb.eg The slight shift to lower frequencies for the adsorbed CO compared to gaseous CO suggests a strong interaction with the Lewis acid sites. ekb.eg
In addition to acidic sites, the surface of this compound features hydroxyl (OH) groups, which can influence surface reactions. FTIR studies have shown that the non-stoichiometric PrO₁.₈₃₃ displays different types of surface hydroxyl groups. ekb.egekb.eg These OH groups are crucial as they can act as Brønsted acid or base sites and participate in surface reactions. The characterization of these groups is often achieved by observing their vibrational frequencies in the IR spectrum. mdpi.com
Porosity and Surface Area Analysis of this compound (e.g., BET)
The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of gas molecules (commonly nitrogen at 77 K) onto a solid surface, is a standard technique for determining the specific surface area and porosity of materials. wikipedia.orgresearchgate.net The synthesis conditions significantly influence these textural properties in praseodymium oxides.
Studies have shown that the atmosphere used during the thermal decomposition of a praseodymium precursor has a marked effect on the resulting oxide's surface area and porosity. ekb.eg For example, this compound prepared by decomposing praseodymium nitrate hydrate under different gas flows exhibits varied characteristics. Decomposition in an argon or an argon/oxygen atmosphere tends to produce PrO₁.₈₃₃ with a larger surface area and enhanced mesoporosity compared to decomposition in a pure oxygen atmosphere, which favors the formation of PrO₂. ekb.egekb.eg
The table below summarizes the textural properties of this compound prepared by calcining the precursor at 600°C under different atmospheres, as determined by N₂ adsorption-desorption analysis.
| Preparation Atmosphere | Resulting Phase | BET Surface Area (S_BET) [m²/g] | Total Pore Volume (V_p) [cm³/g] | Mean Pore Radius (r̄) [Å] |
| Argon | PrO₁.₈₃₃ | 15.3 | 0.091 | 119.0 |
| Argon/Oxygen (1:1) | PrO₁.₈₃₃ | 12.3 | 0.082 | 133.3 |
| Oxygen | PrO₂ | 4.8 | 0.021 | 87.5 |
| Data sourced from research on praseodymia prepared from praseodymium nitrate hydrate. ekb.eg |
These findings highlight that processing parameters are key to tailoring the surface characteristics of this compound for specific applications where high surface area and controlled porosity are desired. ekb.eg
Oxygen Stoichiometry and Oxygen Storage/Release Capability in this compound Systems
A critical feature of the this compound system is its ability to store and release oxygen, a property known as oxygen storage capacity (OSC). This capability stems from the facile redox transition between Pr³⁺ and Pr⁴⁺ ions, allowing the material's oxygen stoichiometry to change in response to the surrounding atmosphere. wikipedia.org The most stable oxide, Pr₆O₁₁, can be reduced to Pr₂O₃, releasing oxygen in the process. cecri.res.inresearchgate.net
This compound is considered a promising OSC material, potentially superior to the widely studied ceria (CeO₂) because the reduction of Pr₆O₁₁ to Pr₂O₃ occurs more readily than the reduction of CeO₂ to Ce₂O₃. cecri.res.inresearchgate.net This property is particularly valuable in applications like three-way catalysis for automotive exhaust treatment, where the material must buffer oxygen levels by storing it under lean (oxygen-rich) conditions and releasing it under rich (fuel-rich) conditions. cecri.res.in
The OSC of this compound can be significantly enhanced by forming solid solutions with other oxides, such as zirconia (ZrO₂). cecri.res.inresearchgate.net Creating Pr₁-ₓZrₓO₂-δ solid solutions can improve the thermal stability and redox properties. researchgate.net Studies using temperature-programmed reduction (TPR) have shown that these mixed oxides exhibit hydrogen uptake and CO oxidation at lower temperatures compared to analogous ceria-zirconia systems. researchgate.net The addition of praseodymium to ceria-based materials also enhances OSC by creating more surface oxygen vacancies and facilitating the mobility of oxygen species. researchgate.net This promotion effect is attributed to the combined redox behavior of the Ce⁴⁺/Ce³⁺ and Pr⁴⁺/Pr³⁺ couples and an enrichment of oxygen vacancies in the mixed oxide structure. researchgate.net
Advanced Research Applications of Praseodymium Oxide
Electronic and Electrochemical Device Applications
Praseodymium Oxide as High-k Dielectric Materials for MOS Structures
This compound (Pr₂O₃) and its silicates are being extensively investigated as high-k dielectric materials to replace silicon dioxide (SiO₂) in metal-oxide-semiconductor (MOS) devices. jtit.pl As the dimensions of complementary metal-oxide-semiconductor (CMOS) transistors continue to shrink, the thickness of the SiO₂ gate dielectric has reached a point where quantum mechanical tunneling leads to excessive leakage currents and power dissipation. High-k materials allow for a physically thicker gate dielectric while maintaining the same capacitance, thereby reducing leakage currents.
This compound is a promising candidate due to its high dielectric constant (k ≈ 30), good thermal stability, and low lattice mismatch with silicon (0.5%). Research has demonstrated that Pr₂O₃ can be epitaxially grown on silicon, leading to high-quality interfaces. jtit.pl Functional MOSFETs have been fabricated using Pr₂O₃ as the gate dielectric, showing promising electrical characteristics. jtit.pl
Studies have explored various deposition techniques, including metal-organic chemical vapor deposition (MOCVD) and reactive RF sputtering. researchgate.net The electrical properties of the resulting films are highly dependent on the deposition conditions and post-deposition annealing. For example, Pr₂O₃ gate dielectrics with a TaN metal gate annealed at 700°C have shown high capacitance, low flatband voltage, and low leakage currents. These films also exhibit negligible charge trapping under high constant voltage stress, which is attributed to a well-crystallized Pr₂O₃ layer and a reduction in the thickness of the interfacial layer and praseodymium silicate.
Solid Oxide Fuel Cell (SOFC) Components Utilizing this compound
This compound and its doped derivatives are key materials in the development of intermediate-temperature solid oxide fuel cells (IT-SOFCs), which operate at temperatures between 600 and 800°C.
Praseodymium-Doped Electrolytes and Cathodes in SOFCs
Electrolytes: Doped ceria is a leading candidate for electrolytes in IT-SOFCs due to its high ionic conductivity in the intermediate temperature range. researchgate.net Praseodymium is used as a co-dopant in ceria-based electrolytes, such as samarium-doped ceria (SDC) or gadolinium-doped ceria (GDC), to enhance their properties. researchgate.netresearchgate.net Co-doping with praseodymium can increase the oxygen ionic conductivity by influencing the grain boundary conditions and increasing the concentration of oxygen vacancies. researchgate.net For instance, in Sm-Pr co-doped ceria, the presence of praseodymium has been shown to decrease both the ohmic and polarization resistances of the cell. researchgate.net The synthesis method plays a crucial role in determining the final properties, with techniques like the EDTA-citrate method and microwave-assisted co-precipitation being used to produce nanocrystalline powders with desired characteristics. researchgate.netnitk.ac.in
Cathodes: Praseodymium-containing mixed oxides are also extensively studied as cathode materials for IT-SOFCs. The performance of the cathode is often limited by the kinetics of the oxygen reduction reaction (ORR) at lower operating temperatures. researchgate.net Praseodymium-based perovskites, such as PrBa₀.₅Sr₀.₅Co₁.₅Fe₀.₅O₅₊δ (PBSCF), have been fabricated into nanofiber networks. researchgate.net This three-dimensional structure provides high porosity and a large interfacial area, which significantly improves the ORR kinetics. researchgate.net
Oxygen Reduction Reaction (ORR) Enhancement with this compound Coatings
The performance of solid oxide fuel cells is often limited by the slow kinetics of the oxygen reduction reaction (ORR) at the cathode. elsevier.eselsevier.esmdpi.com To address this, researchers have focused on using nanoscale this compound (PrOₓ) as a catalyst to boost the ORR activity of conventional cathode materials. elsevier.eselsevier.es One widely used industrial material, the lanthanum strontium manganite–yttria-stabilized zirconia (LSM–YSZ) composite electrode, is known for its stability but suffers from performance degradation, especially at lower temperatures. mdpi.comnih.govacs.org
A breakthrough in this area involves a rapid and cost-effective catalyst coating technology. nih.gov Scientists have developed a cathodic electrochemical deposition (CELD) method to apply a uniform, nanoscale layer of PrOₓ onto the surface of LSM-YSZ electrodes. elsevier.eselsevier.esnih.gov This process is remarkably efficient, taking only about four minutes to complete at room temperature and atmospheric pressure. elsevier.eselsevier.es It involves immersing the electrode in a solution containing praseodymium ions and applying an electric current, which causes a precipitate to form and coat the electrode surface. elsevier.eselsevier.es After a simple drying process, this coating transforms into a stable oxide layer that actively promotes the ORR. elsevier.eselsevier.es
The results of this PrOₓ coating are substantial. The enhanced electrodes have demonstrated an impressive 89% reduction in polarization resistance at high temperatures, with this performance sustained for over 400 hours. nih.govacs.org Cells with the coated cathodes achieved a peak power density of 418 mW/cm² at 650°C, outperforming other cathode materials. nih.govacs.org The addition of PrOₓ has also been shown to decrease the total polarization resistance of other cathode materials, such as [Ca₂CoO₃-δ]q[CoO₂] (C349), by approximately eight times in pure oxygen at 700°C. acs.org This improvement is primarily attributed to a significant decrease in the resistance related to charge-transfer processes on the electrode surface. acs.org Furthermore, infiltrating lanthanum nickelate Ruddlesden-Popper (RP) type electrodes with PrOₓ has led to a seven to seventeen-fold reduction in total polarization resistance at 700°C. mdpi.com The PrOₓ acts as a catalyst for the dissociative adsorption of oxygen and enhances charge transfer, showcasing its potential for developing cobalt- and strontium-free oxygen electrodes. mdpi.com
Table 1: Performance Enhancement of SOFC Cathodes with this compound Coating
| Cathode Material | Coating/Infiltration | Performance Improvement | Operating Temperature | Reference |
|---|---|---|---|---|
| LSM-YSZ | PrOₓ Coating (CELD) | 89% reduction in polarization resistance; 418 mW/cm² peak power density | 650°C | nih.govacs.org |
| [Ca₂CoO₃-δ]q[CoO₂] (C349) | PrOₓ Addition | ~8 times decrease in total polarization resistance | 700°C | acs.org |
| La₂NiO₄₊δ (L2N1) | PrOₓ Infiltration | ~7 times decrease in total polarization resistance | 700°C | mdpi.com |
| La₄Ni₃O₁₀₋δ (L4N3) | PrOₓ Infiltration | ~17 times decrease in total polarization resistance | 700°C | mdpi.com |
Electrochemical Impedance Spectroscopy (EIS) in this compound-Based SOFC Performance Evaluation
Electrochemical Impedance Spectroscopy (EIS) is a critical diagnostic tool for evaluating the performance of SOFCs, allowing researchers to distinguish between different sources of resistance within the cell. researchgate.netdntb.gov.ua In studies involving PrOₓ, EIS is used to analyze the electrochemical behavior and quantify the impact of the this compound on cell performance. dntb.gov.uaresearchgate.net By applying a small AC voltage over a range of frequencies, an impedance spectrum is generated, which can be used to separate the ohmic resistance (from electrolytes and electrodes) and the polarization resistance (from electrochemical reactions at the electrodes). researchgate.netresearchgate.netnih.gov
In low-temperature SOFCs (LT-SOFCs) using a this compound interlayer between the cathode and the electrolyte, EIS analysis revealed that while the ohmic resistance increased slightly with the interlayer thickness, the faradaic (polarization) resistance was significantly reduced. dntb.gov.uaresearchgate.net This reduction in polarization resistance is attributed to the creation of more reaction sites for the ORR, facilitated by the catalytic activity of PrOₓ. dntb.gov.uaresearchgate.net The mixed valence states of praseodymium (Pr³⁺/Pr⁴⁺) and the presence of oxygen vacancies are key to this enhanced catalytic activity. dntb.gov.uaresearchgate.net Pr³⁺ helps form oxygen vacancies, which improves oxygen ion conductivity, while Pr⁴⁺ enhances the reversible redox activity. dntb.gov.uaresearchgate.net
EIS measurements on cells with PrOₓ-modified cathodes typically show that the high-frequency arc in the Nyquist plot, associated with charge-transfer processes, is significantly smaller compared to unmodified cells. acs.orgresearchgate.net For instance, infiltration of PrOₓ into a multiphase NSC (Nd₀.₆Sr₀.₄CoO₃₋δ) cathode reduced the polarization resistance from 0.1 Ω cm² to 0.05 Ω cm² at 700°C. researchgate.net Similarly, analysis using the Distribution of Relaxation Times (DRT) technique on EIS data has confirmed that introducing this compound into a cathode significantly decreases the resistance of electrode reaction stages at medium frequencies, which are associated with the cathodic reaction. researchgate.net This detailed analysis helps pinpoint the specific processes—such as gas diffusion, charge transfer, and surface exchange—that are improved by the this compound catalyst. researchgate.netresearchgate.net
Gas and Humidity Sensing Applications of this compound
The unique electronic and surface properties of this compound, particularly its ability to facilitate redox reactions and host oxygen vacancies, make it a promising material for gas and humidity sensing applications.
Cataluminescence (CTL) Sensing of Organic Compounds with this compound
Cataluminescence (CTL) is the emission of light during a catalytic oxidation reaction on the surface of a solid material, a phenomenon that can be harnessed for highly sensitive gas sensing. mit.edu Nano-praseodymium oxide (specifically nano-Pr₆O₁₁) has been successfully utilized as a sensing material for the detection of trace amounts of acetophenone (B1666503), a potential biomarker for certain diseases found in exhaled breath. mit.eduacs.org
In a study, a CTL sensor based on hydrothermally synthesized nano-Pr₆O₁₁ demonstrated high sensitivity and selectivity for acetophenone. mit.edu The sensor operates based on the light emitted when acetophenone undergoes catalytic oxidation on the surface of the heated nanomaterial. mit.edu Under optimal conditions, including a working temperature of 248°C and a detecting wavelength of 425 nm, the sensor showed a linear response to acetophenone concentrations ranging from 15 to 280 mg/m³ (2.8–52 ppm). mit.eduacs.org The limit of detection was found to be as low as 4 mg/m³ (0.7 ppm), highlighting the sensor's high sensitivity. mit.eduacs.org
A key advantage of this this compound-based sensor is its excellent selectivity. mit.eduacs.org It exhibited a strong CTL response to acetophenone but showed no or very weak responses to other common organic compounds such as various alcohols (methanol, ethanol), aldehydes (formaldehyde, acetaldehyde), and aromatic hydrocarbons (toluene, xylene). mit.eduacs.org This high selectivity makes it a promising candidate for practical applications in clinical breath analysis. mit.edu
Table 2: Analytical Characteristics of Nano-Pr₆O₁₁ CTL Sensor for Acetophenone
| Parameter | Value | Reference |
|---|---|---|
| Sensing Material | Nano-Praseodymium Oxide (nano-Pr₆O₁₁) | mit.edu |
| Target Analyte | Acetophenone | mit.eduacs.org |
| Linear Range | 15–280 mg/m³ (2.8–52 ppm) | mit.eduacs.org |
| Limit of Detection (S/N=3) | 4 mg/m³ (0.7 ppm) | mit.eduacs.org |
| Optimal Temperature | 248 °C | mit.edu |
| Optimal Wavelength | 425 nm | mit.edu |
Chemoresistive Sensing Mechanisms of this compound
Chemoresistive sensors operate by measuring the change in electrical resistance of a sensing material upon exposure to a target analyte. osti.govrsc.org The sensing mechanism for metal oxide semiconductors is primarily based on the adsorption and desorption of gas molecules on the material's surface, which alters the charge carrier concentration and thus the resistance. osti.govrsc.org
In the case of n-type semiconductor oxides, oxygen from the air adsorbs onto the surface and traps electrons from the conduction band, forming a high-resistance depletion layer. osti.gov When a reducing gas is introduced, it reacts with the adsorbed oxygen ions, releasing the trapped electrons back into the conduction band and causing a decrease in resistance.
This compound exhibits properties that are highly relevant to chemoresistive sensing. Recent research has demonstrated a chemoresistive sensor for xylene based on hollow this compound (Pr₆O₁₁) nanospheres. researchgate.net The performance of such sensors is influenced by factors like operating temperature and the morphology of the nanomaterial, which affects the active surface area available for gas interaction. acs.org
Furthermore, praseodymium is used as a dopant to enhance the performance of other metal oxide sensors, particularly in mitigating humidity interference. mdpi.com The mixed-valence states of praseodymium (Pr³⁺/Pr⁴⁺) allow for reversible redox reactions that can remove hydroxyl groups from adsorbed water molecules. nih.gov This action helps to reduce the "poisoning" effect of humidity and maintains the sensor's sensitivity to the target analyte. nih.gov The ability of this compound to host a high concentration of oxygen vacancies is also crucial, as these vacancies act as active sites for gas adsorption and reaction, thereby enhancing the sensing response. elsevier.es
Resistive Switching (RS) Phenomena in this compound Films
Resistive switching (RS) is a physical phenomenon observed in certain materials where their electrical resistance can be reversibly changed by applying an external voltage or current. This property is the basis for next-generation non-volatile memory technologies like Resistive Random Access Memory (ReRAM).
While pure this compound is being explored, much research has focused on its role as a dopant in other well-established resistive switching materials like hafnium oxide (HfO₂). Doping HfO₂ with praseodymium has been shown to significantly improve its resistive switching characteristics. In metal-insulator-metal (MIM) device structures, these Pr-doped HfO₂ films exhibit stable and reproducible bipolar resistive switching.
The underlying mechanism for this behavior in metal oxides is often the Valence Change Mechanism (VCM). The VCM involves the migration of anions, typically oxygen vacancies, under an applied electric field. This migration leads to the formation and rupture of conductive filaments composed of these oxygen vacancies within the oxide layer. Applying a positive voltage (a 'SET' operation) can cause oxygen ions to drift, leaving behind a filament of vacancies that connects the two electrodes and switches the device to a low resistance state (LRS). Applying a negative voltage (a 'RESET' operation) can rupture this filament, returning the device to a high resistance state (HRS).
Studies on Pr-doped HfO₂ films grown by atomic layer deposition have shown that they exhibit lower switching voltages and currents compared to undoped HfO₂. This is advantageous as it translates to lower power consumption for the memory device. Furthermore, the praseodymium-doped films demonstrate excellent endurance, maintaining stable switching behavior for over 10,000 cycles with low variability in the resistance states. Praseodymium has also been used as a component in more complex perovskite oxides, such as Pr₀.₇Ca₀.₃MnO₃, which are also studied for their resistive switching properties.
Table 3: Resistive Switching Parameters of Pr-Doped HfO₂ Films
| Parameter | Observation | Reference |
|---|---|---|
| Switching Mechanism | Valence Change Mechanism (VCM) based on oxygen vacancy filaments | |
| Effect of Pr-Doping | Lower commutation voltages and currents | |
| Endurance | Stable performance over 10⁴ switching cycles | |
| Variability | Low variability of resistance state currents |
Electrochemical Energy Storage Systems Utilizing this compound (e.g., Supercapacitors)
This compound is emerging as a valuable electrode material for electrochemical energy storage systems, particularly supercapacitors, due to its high electrical conductivity and redox activity. The most stable form, Pr₆O₁₁, exhibits high conductivity attributed to electron hopping between the mixed valence states (Pr³⁺/Pr⁴⁺) of the praseodymium ions in its lattice. This redox activity makes it favorable for pseudocapacitive energy storage, which relies on fast and reversible faradaic reactions at the electrode surface.
However, pure this compound can suffer from limitations like insufficient active sites and poor cycling stability, which can be addressed by creating composite materials. Researchers have synthesized nanocomposites of this compound with conductive polymers like polypyrrole (PPy) and other materials such as graphene and cobalt oxide.
For example, core-shell nanocomposites of Pr₆O₁₁ nanoparticles and polypyrrole (Pr₆O₁₁/PPy) have been synthesized using an in-situ polymerization technique. These composites exhibit a high specific capacitance of 400 F/g at a current density of 10 mA/cm². In another study, a honeycomb-structured composite of this compound (Pr₂O₃), cobalt oxide (Co₃O₄), and reduced graphene oxide (rGO) was grown directly on nickel foam. This binder-free electrode delivered an exceptionally high specific capacitance of 3316 F/g at a current density of 1 A/g in a three-electrode system.
When assembled into a symmetric supercapacitor device, this Pr₂O₃/Co₃O₄/rGO composite demonstrated an energy density of 74.8 Wh/kg and a power density of 300 W/kg. It also showed remarkable stability, retaining 82% of its initial capacitance after 35,000 charge-discharge cycles. Similarly, composites of praseodymium sesquioxide (Pr₂O₃) and a copper-based metal-organic framework (MOF) have been fabricated for hybrid supercapacitors. A device using this composite as the positive electrode and activated carbon as the negative electrode achieved a specific capacity of 310 C/g, an energy density of 67 Wh/kg, and a power density of 6114 W/kg, with 98% capacity retention. These findings highlight the significant potential of this compound-based composites for developing high-performance and durable energy storage devices.
Optical and Photonic Applications
The unique electronic configuration of the praseodymium ion (Pr³⁺) gives rise to a complex energy level structure and multiple electronic transitions, which are harnessed for various light-based technologies. tci-thaijo.org
The doping of glass with rare earth elements like this compound significantly enhances its optical and spectroscopic properties. researchgate.net These doped glasses are of great interest for scientific and industrial applications, including lasers, amplifiers, and sensors. researchgate.net
The trivalent praseodymium ion (Pr³⁺) possesses a characteristic energy level structure that facilitates numerous electronic transitions, making it a valuable activator for luminescent materials. tci-thaijo.org The ground state of the Pr³⁺ ion is ³H₄. tci-thaijo.orgmdpi.com From this ground state, the ion can be excited to various higher energy levels, including ³P₂, ³P₁, ³P₀, ¹D₂, ¹G₄, and ³F₄,₃,₂. researchgate.nettci-thaijo.org
These transitions are responsible for the absorption and emission of light in the visible and near-infrared regions of the electromagnetic spectrum. mdpi.com For instance, excitation of the ³P₂ state can lead to visible emission from several excited states. mdpi.com The specific transitions and their corresponding wavelengths are highly dependent on the host glass matrix. mdpi.com
A study on praseodymium-doped phospho-tellurite glasses identified excitation bands at 444 nm, 469 nm, and 482 nm, corresponding to the ³H₄ → ³P₂, ³H₄ → ³P₁, and ³H₄ → ³P₀ transitions, respectively. tci-thaijo.org The subsequent emission spectra showed prominent bands at 489 nm (³P₀ → ³H₄), 527 nm (³P₁ → ³H₅), 602 nm (¹D₂ → ³H₄), 644 nm (³P₀ → ³F₂), and 688 nm (³P₁ → ³F₄). tci-thaijo.org
The energy level diagram of Pr³⁺ ions in inorganic glasses indicates the potential for multiple visible and near-infrared emission transitions. mdpi.com The relative intensities and positions of these emission bands are strongly influenced by the composition of the glass host. mdpi.com
Table 1: Key Electronic Transitions of Pr³⁺ Ions in Glass Matrices
| Transition | Excitation/Emission | Approximate Wavelength (nm) | Reference |
|---|---|---|---|
| ³H₄ → ³P₂ | Excitation | 444 | tci-thaijo.org |
| ³H₄ → ³P₁ | Excitation | 469 | tci-thaijo.org |
| ³H₄ → ³P₀ | Excitation | 482 | tci-thaijo.org |
| ³P₀ → ³H₄ | Emission | 489 | tci-thaijo.org |
| ³P₁ → ³H₅ | Emission | 527 | tci-thaijo.org |
| ¹D₂ → ³H₄ | Emission | 602 | tci-thaijo.org |
| ³P₀ → ³F₂ | Emission | 645 | mdpi.com |
The luminescence intensity of praseodymium-doped materials is highly dependent on the concentration of Pr³⁺ ions. While increasing the dopant concentration can initially enhance emission, a phenomenon known as concentration quenching occurs at higher concentrations, leading to a decrease in luminescence intensity. tci-thaijo.orgaip.org This quenching is attributed to non-radiative energy transfer processes between adjacent Pr³⁺ ions, such as cross-relaxation and energy migration. nih.govrsc.org
In a study of praseodymium-doped phospho-tellurite glasses, emission intensities were observed to decrease at Pr³⁺ concentrations above 0.1 mol%. researchgate.nettci-thaijo.org Similarly, in praseodymium-doped (Na₀.₄₁K₀.₀₉Bi₀.₅)TiO₃ ceramics, concentration quenching was observed for doping levels exceeding 1.0 at.%. aip.org The reduced distance between Pr³⁺ ions at higher concentrations facilitates these non-radiative pathways, diminishing the efficiency of light emission. nih.gov
The onset and severity of concentration quenching can vary for different emission bands within the same material. tci-thaijo.org For example, in the phospho-tellurite glasses, the emission at 602 nm (¹D₂ → ³H₄) showed quenching above 0.1 mol% Pr³⁺, while the emission at 489 nm (³P₀ → ³H₄) continued to increase in intensity up to 1.0 mol% before being quenched. tci-thaijo.org This variation is due to the different energy level distributions and the facilitation of non-radiative transitions by phonon energy. tci-thaijo.org
The diverse emission spectra of praseodymium-doped materials make them highly suitable for applications in visible luminescence devices and white light-emitting diodes (W-LEDs). tci-thaijo.orgresearchgate.net By carefully selecting the host material and the concentration of praseodymium ions, the color of the emitted light can be tuned. mdpi.com
For instance, the visible emission of Pr³⁺ ions can be shifted from red/orange in borate-based glasses to nearly white light in multicomponent fluoride (B91410) glasses. mdpi.com In phospho-tellurite glasses doped with Pr₂O₃, the CIE chromaticity coordinates were shown to transition from orange to white and then to green as the Pr³⁺ ion concentration increased, demonstrating the potential for creating tunable light sources. tci-thaijo.org
Praseodymium-doped nanocrystals incorporated into polymer composites are also being explored for the development of white light sources. bohrium.com Materials based on these composites have the potential to offer efficient emission across the visible spectrum, enabling the creation of new, high-quality W-LEDs. bohrium.com The ability to generate blue, green, and red light from a single dopant under a single excitation wavelength makes praseodymium a promising candidate for single-phosphor-based white light emitters. bohrium.com
The distinct spectroscopic properties of praseodymium also lend themselves to applications in optical sensors and lasers. ereztech.comnih.gov Praseodymium-doped materials can be used for optical temperature sensing. nih.govnih.gov The temperature-dependent luminescence intensity and lifetime of Pr³⁺ ions can be utilized to create sensitive and accurate thermometers. nih.gov For instance, oxyfluorotellurite glasses doped with praseodymium have shown potential for use in optical temperature sensors with high relative sensitivities. nih.govnih.gov
In the realm of lasers, praseodymium-doped materials are attractive due to their ability to emit light at various wavelengths in the visible and near-infrared regions. mdpi.com The metastable ¹D₂ and ³P₀ states of Pr³⁺ can be stimulated to produce simultaneous red, green, and blue laser light. mdpi.com The specific transitions and their efficiencies can be controlled by the choice of the host material. tci-thaijo.org For example, in a study of phospho-tellurite glasses, the ³P₀ → ³H₄ transition was identified as having a high stimulated emission cross-section, suggesting its suitability for laser applications. tci-thaijo.org
Recent research has focused on the development of this compound nanocomposite films for photonic applications. researchgate.net These films, often created by embedding Pr₂O₃ nanoparticles into a polymer matrix like polyvinylidene fluoride (PVDF), exhibit interesting optical properties. researchgate.net The incorporation of these nanoparticles can modify the optical constants of the polymer, making them suitable for various photonic devices. researchgate.net
Furthermore, polymer composites activated with praseodymium-doped nanocrystals are being investigated as potential materials for visible light sources and lasers. bohrium.com These nanocomposites combine the processability of polymers with the excellent luminescent properties of the nanocrystals. bohrium.comresearchgate.net By carefully controlling the synthesis of the nanocrystals and their dispersion within the polymer matrix, it is possible to create flexible and efficient luminescent films for applications in optoelectronic devices. researchgate.net
Compound Information
Concentration Quenching Effects in Praseodymium-Doped Luminescent Materials
Optical Filtering and Specialty Glass Applications with this compound
This compound is a significant component in the manufacturing of specialty glass and optical filters due to its distinct optical properties. When incorporated into glass, it imparts a characteristic yellow-green color. businessanalytiq.com This coloration makes it a valued material for creating decorative glass and ceramics. businessanalytiq.comnanografi.com
A primary application of this compound is in the production of didymium glass, which also contains neodymium oxide. americanelements.com This type of glass is crucial for safety equipment, particularly in welding goggles. nanografi.comwikipedia.org Didymium glass is highly effective at absorbing the yellow light and blocking infrared radiation emitted during welding, thereby protecting the welder's eyes. nanografi.comwikipedia.org
The absorptive properties of this compound extend to its use in optical filters. These filters are designed to selectively transmit or block specific wavelengths of light. businessanalytiq.comytoptics.com this compound-doped materials are also explored for their potential in magneto-optic applications. For instance, praseodymium-codoped bismuth-substituted yttrium iron garnet (Pr,Bi:YIG) films have been shown to exhibit an enhanced Faraday rotation effect, which is crucial for devices like optical isolators used in optical communication systems. aip.org Research has demonstrated that these films can achieve a significant improvement in Faraday rotation compared to films without the praseodymium dopant, particularly at wavelengths used in telecommunications, such as 1310 nm. aip.org
| Application | Glass/Material Type | Function of this compound |
| Welding Goggles | Didymium Glass | Absorbs yellow light, blocks infrared radiation |
| Decorative Glassware | Soda-lime Glass | Provides a yellow-green color |
| Optical Filters | Specialty Optical Glass | Selective wavelength absorption |
| Optical Isolators | Pr,Bi:YIG Films | Enhances Faraday rotation |
Biomedical and Environmental Remediation Applications
This compound in Tissue Engineering and Regenerative Medicine
This compound nanoparticles are emerging as a valuable biomaterial in the field of tissue engineering and regenerative medicine. Research has focused on the development of three-dimensional (3-D) biomatrix scaffolds for soft tissue applications that incorporate these nano-additives. nih.govresearchgate.net These scaffolds are designed to mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. mdpi.com
A notable application is the creation of a pro-vasculogenic biomatrix by integrating this compound nanoparticles into collagen. nih.gov This composite material has been shown to provide a suitable 3-D micro-environment that promotes the proliferation of essential cells for wound healing, such as endothelial cells and fibroblasts. nih.govresearchgate.net The scaffold's structure and the properties of the nanoparticles facilitate cell adhesion and growth, which are critical steps in the tissue repair process. nih.gov Studies involving praseodymium-cobaltite nanoparticle-reinforced collagen scaffolds have also demonstrated their potential in promoting mesenchymal stem cell attachment, a key element in regenerative therapies. acs.org
Angiogenic and Anti-Proteolysis Modulation by this compound Nanoparticles
This compound nanoparticles exhibit significant biological signal modulatory properties, particularly in promoting angiogenesis (the formation of new blood vessels) and providing resistance to protein degradation (anti-proteolysis). nih.govresearchgate.net
In studies using a collagen-based biomatrix, this compound nanoparticles were found to induce a pro-angiogenic microenvironment. nih.gov This is achieved by stimulating the expression of VE-Cadherin, a crucial protein for the formation of stable blood vessels, in endothelial cells. nih.govresearchgate.net The enhancement of angiogenesis is a vital component of successful wound healing and tissue integration. researchgate.net Furthermore, praseodymium-cobaltite cross-linked collagen has been observed to induce a mild level of reactive oxygen species (ROS), which can be beneficial for promoting angiogenesis in wound healing contexts. acs.org
Incorporating these nanoparticles into a collagen scaffold also enhances the material's structural integrity and stability. nih.govresearchgate.net This reinforcement leads to a reduced susceptibility of the collagen to degradation by protease enzymes, a phenomenon known as anti-proteolysis. nih.govresearchgate.net By resisting enzymatic breakdown, the scaffold maintains its structure for a longer duration, providing sustained support for tissue regeneration. researchgate.net
| Property | Mechanism/Effect | Application |
| Pro-Angiogenesis | Elicits VE-Cadherin expression in endothelial cells. | Wound Healing, Tissue Integration |
| Anti-Proteolysis | Stabilizes collagen structure, making it less susceptible to protease enzymes. | Soft Tissue Engineering |
Electrochemical Biosensing Applications of this compound Nanocomposites
Nanocomposites incorporating this compound are being developed for advanced electrochemical biosensors due to their excellent electrocatalytic properties. These sensors offer high sensitivity and selectivity for detecting a range of biological and chemical substances. mdpi.com
For example, a nanocomposite of praseodymium vanadate (B1173111) (PrVO4) anchored on sulfur-doped carbon nitride has been fabricated for the electrochemical detection of the antibiotic metronidazole. acs.org A glassy carbon electrode modified with this nanocomposite demonstrated a wide linear range, high sensitivity (1.386 μA/μM cm²), and a very low detection limit of 0.8 nM. acs.org Similarly, praseodymium ferrite (B1171679) (np-PrFeO3) nanoparticles have been used to create a modified graphite-based electrochemical sensor for dopamine (B1211576) detection. researchgate.netbiointerfaceresearch.com This sensor achieved a detection limit of 600 nM. researchgate.netbiointerfaceresearch.com
The effectiveness of these sensors stems from the synergistic effects between the this compound-based materials and the other components of the nanocomposite, which enhance the electrochemical response to the target analyte. acs.org
| Nanocomposite | Target Analyte | Key Finding |
| Praseodymium Vanadate/Sulfur-doped Carbon Nitride (PrV/SCN) | Metronidazole | High sensitivity and a low detection limit of 0.8 nM. acs.org |
| Praseodymium Ferrite (np-PrFeO3) | Dopamine | Detection limit of 600 nM. biointerfaceresearch.com |
| Praseodymium Molybdate/Reduced Graphene Oxide | Methyl Parathion | Efficient and selective electrocatalyst for detection. mdpi.com |
| Praseodymium Vanadate (PrVO4) | Roxarsone | High sensitivity with a detection limit of 0.4 nM. acs.org |
Environmental Catalysis for Pollutant Degradation Using this compound
This compound is an effective component in catalysts designed for the degradation of environmental pollutants. Its utility is linked to its high oxygen mobility, which is among the highest for undoped rare earth oxides, facilitating catalytic oxidation reactions. mdpi.com
Praseodymium-doped catalysts have demonstrated high efficiency in breaking down hazardous organic compounds. For instance, praseodymium-doped cadmium tungstate (B81510) (Pr-CdWO4) nanoparticles used in a sonocatalytic process achieved a 93.9% degradation of the azo dye Remazol Black B under optimal conditions. researchgate.net In another application, praseodymium was introduced into a chromium oxide catalyst for the elimination of 1,2-dichloroethane, a chlorinated volatile organic compound. mdpi.com The synergistic interaction between chromium and praseodymium in the catalyst significantly enhanced its low-temperature catalytic performance and durability. mdpi.com
The addition of praseodymium to ceria-based catalysts has also been shown to improve performance in reactions like the water-gas shift reaction, which is relevant to industrial emission control. The praseodymium dopant enhances oxygen desorption and the generation of oxygen vacancies in the ceria lattice, which are crucial for the catalytic cycle. mdpi.com
| Catalyst System | Pollutant | Key Research Finding |
| Praseodymium-doped Cadmium Tungstate (Pr-CdWO4) | Remazol Black B (azo dye) | 93.9% degradation achieved via sonocatalysis. researchgate.net |
| Praseodymium-doped Chromium Oxide (M-PrCr) | 1,2-dichloroethane | Enhanced low-temperature catalytic activity and stability. mdpi.com |
| Nickel on Praseodymium-doped Ceria (Ni/CePrO) | Carbon Monoxide (in WGS reaction) | Praseodymium promotes catalytic activity by enhancing oxygen mobility. mdpi.com |
Adsorption-Based Pollutant Removal from Aqueous Solutions Using this compound
Adsorption is a widely used technique for removing pollutants from water, and materials based on rare earth oxides are being explored for this purpose. mdpi.com While research directly focusing on this compound as a primary adsorbent is specific, the behavior of similar rare earth oxides provides strong indications of its potential. For instance, studies on neodymium oxide (Nd2O3) nanoparticles have demonstrated their effectiveness in removing acid dyes from aqueous solutions. researchgate.net
In one such study, Nd2O3 nanoparticles were used to adsorb Acid Blue 92 dye, achieving a removal efficiency of 90.70% under optimized conditions. researchgate.net The process was found to fit the Langmuir isotherm model, suggesting monolayer adsorption onto the nanoparticle surface, and followed pseudo-second-order kinetics, indicative of chemisorption. researchgate.net
Furthermore, materials have been developed for the specific removal of praseodymium itself from aqueous solutions, highlighting the strong affinity between certain functional groups and the praseodymium ion. For example, a modified graphene oxide adsorbent showed a very high maximum adsorption capacity for Pr(III) ions. researchgate.net Living and non-living biomass of Arthrospira platensis has also been successfully used to remove Pr(III) from solutions, with a maximum sorption capacity calculated at 99.3 mg/g for the non-living biomass. mdpi.com These studies underscore the chemical principles that would make this compound a potentially effective adsorbent for various charged pollutants through mechanisms like ion exchange and electrostatic interactions. nih.gov
| Adsorbent | Pollutant Removed | Adsorption Capacity/Efficiency |
| Neodymium Oxide (Nd2O3) Nanoparticles | Acid Blue 92 Dye | 90.70% removal efficiency. researchgate.net |
| Modified Graphene Oxide (GO-imidazole-FeCN) | Praseodymium(III) | 862.07 mg/g (Langmuir model). researchgate.net |
| Arthrospira platensis (non-living biomass) | Praseodymium(III) | 99.3 mg/g (Langmuir model). mdpi.com |
Other Emerging Applications and Research Directions
This compound in Magnetic Materials Research
This compound is a subject of significant interest in the field of magnetic materials research due to the unique magnetic properties of the praseodymium ion. The magnetic behavior of its different oxide forms, including Praseodymium(III) oxide (Pr₂O₃), Praseodymium(IV) oxide (PrO₂), and Praseodymium(III,IV) oxide (Pr₆O₁₁), has been investigated to understand their fundamental magnetic susceptibilities. aip.orgaip.org Studies have measured the magnetic moments of these oxides, finding that Pr₂O₃ and PrO₂ obey the Weiss-Curie law over certain temperature ranges. aip.org
A key area of advanced research involves the incorporation of this compound into magnetic nanoparticles to tailor their properties for specific applications. azonano.comaphrc.org One notable study explored the effects of adding Pr₆O₁₁ to iron-cobalt (Fe₆₅Co₃₅) nanoparticles synthesized via high-energy ball milling. aphrc.org The introduction of this compound was found to significantly influence the structural and magnetic characteristics of the resulting nanostructured powders. aphrc.org
Key findings from this research include:
Structural Modifications : The addition of Pr₆O₁₁ led to a marked reduction in the crystallite size of the Fe-Co nanoparticles by approximately 27% with increased milling time. This was accompanied by a significant decrease in internal micro-strain by about 50%. aphrc.org
Physical Properties : this compound increases the hardness and brittleness of the Fe-Co powders, which promotes grain fragmentation and minimizes cold welding between the ductile particles. This results in a substantial reduction of the average particle size. aphrc.org
Magnetic Properties : While the saturation magnetization and coercivity increased with longer milling times for all compositions, the nanoparticles containing Pr₆O₁₁ exhibited lower saturation magnetization and higher coercivity values. The resulting nanoparticles demonstrated a soft ferromagnetic nature. aphrc.org
These findings suggest that the strategic inclusion of this compound can be a valuable method for tuning the structural and magnetic properties of nanoparticles for advanced magnetic applications. aphrc.org
Table 1: Effect of Pr₆O₁₁ Addition on Fe₆₅Co₃₅ Nanoparticles
| Property | Effect of Pr₆O₁₁ Addition | Quantitative Change | Source |
|---|---|---|---|
| Crystallite Size | Reduction with milling time | ~27% decrease | aphrc.org |
| Internal Micro-strain | Reduction | ~50% decrease | aphrc.org |
| Hardness & Brittleness | Increase | Not specified | aphrc.org |
| Saturation Magnetization | Lower values compared to pure Fe-Co | 207-216 emu/g | aphrc.org |
| Coercivity | Higher values compared to pure Fe-Co | 113 Oe | aphrc.org |
Role in Corrosion Protection Coatings Utilizing this compound
This compound is emerging as a critical component in the development of advanced corrosion protection coatings, often as an environmentally friendlier alternative to traditional inhibitors. The reduced form, Pr₂O₃, acts as a corrosion inhibitor for substrates like aluminum. treibacher.com Research has focused on incorporating praseodymium compounds, particularly the oxide, into various coating systems to enhance their protective capabilities. mst.edu
One significant application area is in polymeric paint systems for the aerospace industry, where this compound is used in spray-applied epoxy-polyamide primers. mst.edu Its effectiveness is strongly linked to the specific phase of the rare earth material and its interaction with the polymeric matrix and the operational environment. mst.edu
Recent research has also demonstrated the efficacy of this compound nanoparticles in hybrid silane (B1218182) coatings. researchgate.nettandfonline.com A study focused on developing a self-protective siloxane coating by dispersing Pr₆O₁₁ nanoparticles in a hybrid sol-gel network for the protection of stainless steel 304 (SS 304). researchgate.nettandfonline.com The key findings from this research were:
The dispersion of this compound nanoparticles, with concentrations varying from 0.25 to 1 wt-%, significantly enhances corrosion resistance. researchgate.net
Electrochemical impedance spectroscopy and salt spray tests confirmed that the nanoparticle-enriched silane coatings provided superior corrosion protection compared to unmodified silane films. researchgate.nettandfonline.com
The study led to a better understanding of how embedded nanoparticles influence the anticorrosion performance of coatings. researchgate.nettandfonline.com
These applications highlight the potential of this compound as a valuable component in formulating high-performance, corrosion-resistant coatings for various industrial sectors. google.com
Table 2: Applications of this compound in Corrosion Protection
| Coating System | Substrate | Form of this compound | Key Benefit | Source |
|---|---|---|---|---|
| Epoxy-Polyamide Primers | Aerospace Aluminum Alloys | This compound | Corrosion inhibition | mst.edu |
| Hybrid Silane (Sol-Gel) Coatings | Stainless Steel 304 (SS 304) | Pr₆O₁₁ Nanoparticles | Surpassing corrosion protection | researchgate.nettandfonline.com |
| General Anti-Corrosion Coating | Aluminum | Pr₂O₃ (reduced form) | Acts as a corrosion inhibitor | treibacher.com |
High-Temperature Pigments and Ceramic/Glass Doping with this compound
This compound is highly valued in the ceramics and glass industries for its ability to create vibrant and stable colors at high temperatures. treibacher.comcymitquimica.com It is a crucial ingredient in the formulation of high-performance inorganic pigments and is also used as a doping agent to modify the properties of glasses. mst.eduamericanelements.com
As a pigment, this compound is best known for producing a brilliant yellow color. americanelements.com The "Praseodymium Yellow" or "Zircon-Praseodymium Yellow" pigment is created through the high-temperature calcination of zirconium (IV) oxide, silicon (IV) oxide, and praseodymium (III,IV) oxide (Pr₆O₁₁). masoncolor.comepa.gov This process forms a stable crystalline matrix of zircon, which encapsulates the praseodymium, ensuring excellent color purity and resistance to firing in glazes. masoncolor.comgoogle.com Research has also been conducted on synthesizing eco-friendly red pigments by calcining cerium oxalate (B1200264) mixed with varying proportions of this compound, which acts as the chromophore.
In glass manufacturing, this compound is used as both a colorant and a functional dopant. treibacher.comresearchgate.net
Coloration : It imparts a distinct yellow-green color to glass, making it suitable for decorative glassware. cymitquimica.com
Doping : The addition of this compound to various glass systems can significantly alter their thermal and optical properties. For instance, doping soda-lime-silicate glass with this compound can decrease the melt viscosity and lower the glass transition and melting temperatures. researchgate.net Studies on oxyfluorotellurite glasses have shown that doping with this compound improves thermal stability and provides unique luminescence properties, making them suitable for applications like solid-state lasers and temperature sensors. mdpi.com Research on phospho-tellurite glasses doped with Pr₂O₃ has demonstrated control over luminescence, with potential applications in lighting and laser technologies. tci-thaijo.org
The dual role of this compound as a robust pigment and a functional dopant underscores its versatility and importance in advanced ceramic and glass applications. mdpi.commade-in-china.com
Table 3: this compound in Pigments and Glass/Ceramic Doping
| Application | Product/System | Role of this compound | Key Outcome/Property | Source |
|---|---|---|---|---|
| Pigment | Praseodymium Yellow (Zircon-based) | Chromophore (Pr₆O₁₁) | Bright, stable yellow color for glazes | masoncolor.comepa.gov |
| Pigment | Eco-friendly Red Pigments | Chromophore with Cerium Oxalate | Produces shades from chocolate to crimson red | |
| Glass Doping | Soda-Lime-Silicate Glass | Dopant | Decreases viscosity and melting temperature | researchgate.net |
| Glass Doping | Oxyfluorotellurite Glass | Dopant (Pr₂O₃) | Improves thermal stability; provides luminescence | mdpi.com |
| Glass Doping | Phospho-tellurite Glass | Dopant (Pr₂O₃) | Controls luminescence for laser/lighting applications | tci-thaijo.org |
| Glass Coloration | Decorative Glass | Colorant | Imparts a yellow-green color | cymitquimica.com |
Theoretical and Computational Studies of Praseodymium Oxide
Thermodynamic Modeling of Praseodymium-Oxygen Systems
The thermodynamic properties of the praseodymium-oxygen (Pr-O) system have been a subject of significant research, largely due to the complex phase relationships and multiple oxidation states exhibited by praseodymium. osti.govroyalsocietypublishing.org The CALPHAD (Calculation of Phase Diagrams) method is a powerful tool used to perform thermodynamic assessments of this system. osti.govresearchgate.netnist.gov This computational approach uses models for the Gibbs energy of individual phases to calculate phase diagrams and thermodynamic properties of multicomponent systems. osti.govnist.gov
In the Pr-O system, several stable oxides have been reported, including Pr2O3, Pr6O11, and PrO2, as well as a series of intermediate phases. wikipedia.orged.ac.ukdbc.wroc.pl Thermodynamic modeling efforts have focused on developing self-consistent representations of the thermodynamic behavior of the Pr-O system from room temperature to melting points. osti.govresearchgate.net These models are optimized using experimental data such as equilibrium oxygen pressures, phase equilibria, and enthalpy data. osti.govosti.gov
For the solid phases, the compound energy formalism (CEF) is often employed to describe the Gibbs energy of the fluorite (α-PrO2-x) and bixbyite (σ-Pr3O5±x) solid solutions. osti.govresearchgate.net The liquid phase is typically described using the two-sublattice liquid model. osti.govresearchgate.net The intermediate phases between Pr2O3 and PrO2 are often treated as stoichiometric compounds in these models. osti.gov
A key aspect of modeling the Pr-O system is accurately representing the oxygen potential, which is the partial pressure of oxygen in equilibrium with the oxide phases. osti.gov Thermogravimetric analysis (TGA) is a common experimental technique used to gather this data. researchgate.net The CALPHAD models are then adjusted to reproduce these experimental oxygen potentials. researchgate.net
Recent work has also focused on integrating first-principles calculations with the CALPHAD approach to improve the accuracy of the thermodynamic databases. nist.govwpmucdn.com This integrated approach allows for the prediction of thermodynamic properties in regions where experimental data is scarce. nist.gov
Key Thermodynamic Parameters from Modeling:
| Parameter | Description | Significance |
| Gibbs Energy of Formation | The change in Gibbs free energy when one mole of a compound is formed from its constituent elements in their standard states. | Determines the relative stability of different praseodymium oxide phases. |
| Enthalpy of Formation | The change in enthalpy during the formation of one mole of a compound from its constituent elements. | Provides information about the heat released or absorbed during the formation of the oxide. wpmucdn.com |
| Equilibrium Oxygen Partial Pressure | The pressure of oxygen gas at which the oxide is in thermodynamic equilibrium with its surroundings. | Crucial for understanding the stability of different oxide phases under varying oxygen environments. osti.govosti.gov |
Quantum Mechanical and Density Functional Theory (DFT) Approaches for this compound
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have provided deep insights into the electronic and structural properties of praseodymium oxides. aps.orgconicet.gov.arresearchgate.net Standard DFT approaches like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) often need to be supplemented with a Hubbard U correction (DFT+U) to accurately describe the strongly correlated 4f electrons of the praseodymium ions. aps.orgresearchgate.net
These computational studies have been instrumental in understanding phenomena such as the Jahn-Teller distortion in PrO2. aps.orgresearchgate.net DFT+U calculations have successfully identified the most likely distorted structure and its magnitude, showing good agreement with experimental data from neutron diffraction. aps.org The choice of the effective U parameter (Ueff = U - J) is critical, with a value around 6 eV being suggested as appropriate for PrO2. aps.org
DFT studies have also been used to investigate the electronic structure of various this compound phases and surfaces. For instance, calculations on the Pr-doped CeO2(111) surface have explored the geometric and electronic structures, as well as the beneficial effect of praseodymium in surface oxygen donation by calculating the energy required to create oxygen vacancies. conicet.gov.ar These studies often analyze the density of states (DOS) and projected density of states (PDOS) to understand the contributions of different orbitals (Pr 4f, O 2p, etc.) to the electronic bands. mdpi.com
Furthermore, DFT has been employed to study the interaction of molecules, such as H2S, with praseodymium-doped ceria surfaces. researchgate.net Such studies are crucial for understanding the catalytic properties of these materials. The calculations can predict adsorption energies and reaction pathways, revealing how the presence of praseodymium can promote certain chemical reactions. researchgate.net
Key Findings from DFT Studies:
| Property | Method | Finding | Reference |
| Jahn-Teller Distortion in PrO2 | DFT+U | Identified the most stable distorted structure, in agreement with experimental data. | aps.orgresearchgate.net |
| Electronic Structure of Pr2O3 | DFT | Calculated the band gap and density of states, showing the contribution of Pr 4f and O 2p orbitals. | mdpi.com |
| Oxygen Vacancy Formation Energy | DFT+U | Calculated the energy required to create oxygen vacancies on Pr-doped CeO2 surfaces, indicating enhanced oxygen mobility. | conicet.gov.ar |
| H2S Adsorption on Pr-doped CeO2 | DFT+U | Showed that the presence of praseodymium promotes the dehydrogenation of H2S. | researchgate.net |
Simulations of Defect Structures and Oxygen Mobility in this compound
The functionality of praseodymium oxides in many applications, such as in solid oxide fuel cells and catalysts, is intimately linked to their defect structures and the mobility of oxygen ions. americanelements.com Atomistic simulations and defect chemistry models are powerful tools to investigate these properties. core.ac.ukmit.edumdpi.com
Simulations have shown that praseodymium ions can readily accommodate oxygen vacancies in the crystal lattice, which is a key factor in their catalytic activity. mdpi.comacs.org The formation of oxygen vacancies is often associated with the reduction of Pr4+ to Pr3+. core.ac.ukmit.edu Defect chemistry models that are consistent with experimental observations of electrical conductivity as a function of oxygen partial pressure (pO2) and temperature have been developed. core.ac.ukmit.edu
These models often consider various defect reactions, including the formation of oxygen vacancies, the charge disproportionation of praseodymium ions, and the interaction between defects to form clusters. mdpi.com For example, in perovskite-type praseodymium-barium ferrites, simulations have suggested the ordering of oxygen vacancies, which was later confirmed by electron diffraction studies. mdpi.com
The mobility of oxygen ions is often quantified by the migration enthalpy, which can be determined from both simulations and experimental measurements. core.ac.ukmit.edu In praseodymium-cerium oxide solid solutions, the oxygen ion migration enthalpy has been measured to be around 0.6-0.7 eV for most compositions. core.ac.ukmit.edu However, at higher praseodymium concentrations (e.g., 20%), the total migration energy can increase to approximately 0.9 eV, which is attributed to defect association at these higher doping levels. core.ac.ukmit.edu
Simulations have also been used to study the effect of dopants on the defect structure and oxygen mobility. For instance, in praseodymium-doped ceria, the addition of praseodymium has been shown to significantly decrease the reduction enthalpy of cerium, which in turn affects the concentration of oxygen vacancies. core.ac.ukmit.edu
Table of Defect-Related Parameters:
| Parameter | Value/Range | Context | Reference |
| Oxygen Ion Migration Enthalpy | 0.6 - 0.7 eV | In praseodymium-cerium oxide solid solutions. | core.ac.ukmit.edu |
| Total Migration Energy (20% Pr) | ~0.9 eV | In praseodymium-cerium oxide, attributed to defect association. | core.ac.ukmit.edu |
| Cerium Reduction Enthalpy | Decreases from ~4.7 eV to 3.4 eV | With increasing Pr content in praseodymium-cerium oxide (up to 20% Pr). | core.ac.ukmit.edu |
Prediction of Electronic Band Structures and Optical Properties of this compound
Theoretical predictions of the electronic band structure and optical properties of praseodymium oxides are crucial for their application in optical devices, such as filters and laser materials. businessanalytiq.com These properties are determined by the electronic transitions between different energy bands in the material.
First-principles calculations, such as those based on DFT, are commonly used to compute the electronic band structure. mdpi.comaip.org These calculations reveal the arrangement of the valence and conduction bands, as well as the presence of any mid-gap states, such as those arising from the Pr 4f orbitals. mdpi.comwpmucdn.com The calculated band structure can then be used to predict the optical properties, such as the refractive index and extinction coefficient, through the Kramers-Kronig relations. researchgate.net
Studies have shown a strong dependence of the band gap on both the crystal structure and the stoichiometry of the this compound. aip.org For example, experimental and theoretical studies have reported different band gap values for hexagonal Pr2O3, cubic Pr2O3, and cubic PrO2. aip.org
The presence of praseodymium introduces interesting optical absorption features. businessanalytiq.com For instance, in praseodymium-doped ceria, an inter-band feature attributed to a Pr impurity band has been observed, which facilitates electronic transitions from the O 2p valence band into unoccupied Pr 4f levels located within the band gap of CeO2. wpmucdn.com The position of this impurity band has been determined to be about 1.4 eV above the top of the valence band. wpmucdn.com
The optical properties of praseodymium oxides can also be tuned by controlling their oxidation state. mit.edu For example, in praseodymium-doped ceria, changes in the oxygen partial pressure can alter the concentration of Pr4+ ions, leading to significant changes in the refractive index and extinction coefficient in the visible-UV spectrum. mit.edu
Predicted and Measured Band Gaps of Praseodymium Oxides:
| Oxide Phase | Crystal Structure | Band Gap (eV) | Method | Reference |
| Pr2O3 | Hexagonal | 4.1 ± 0.1 | Experimental | aip.org |
| Pr2O3 | Cubic | 3.7 ± 0.1 | Experimental | aip.org |
| PrO2 | Cubic | 4.5 ± 0.1 | Experimental | aip.org |
| Pr2O3 | Trigonal | 3.877 | DFT | materialsproject.org |
Future Research Directions and Challenges in Praseodymium Oxide Studies
Development of Novel Synthesis Routes for Tailored Praseodymium Oxide Nanostructures
The properties of this compound are intrinsically linked to its structure, size, and morphology at the nanoscale. Consequently, a significant area of future research lies in the development of novel synthesis methods that offer precise control over these parameters. While traditional methods like calcination of praseodymium nitrate (B79036) and sol-gel processes have been successful, researchers are increasingly exploring more sophisticated techniques to produce tailored nanostructures. acs.org
Promising future directions include:
Advanced Precipitation and Co-precipitation Techniques: The use of novel precipitating and capping agents, such as tetramethylethylenediamine (TMED) and polyethylene (B3416737) glycol (PEG), has shown promise in controlling the particle size and shape of this compound nanostructures. researchgate.netcapes.gov.br Further research into different agent combinations and reaction conditions could lead to even greater control.
Solvent-less Synthesis: A novel solvent-less route involving the heat treatment of a precursor complex has been developed, offering a simpler and more environmentally friendly method for producing Pr₆O₁₁ nanostructures. rsc.org Optimization of this and similar solvent-free methods could be a key area of investigation.
Solution Combustion Synthesis: This method, which involves the combustion of a fuel and an oxidizer mixture, is being explored for the fabrication of this compound nanoparticles. researchgate.net Future work will likely focus on understanding the influence of fuel-to-oxidizer ratios and calcination temperatures on the final product's characteristics. researchgate.net
Infiltration and Surface Decoration: For applications like solid oxide fuel cells (SOFCs), infiltration is a cost-effective method to decorate electrode surfaces with this compound nanoparticles, enhancing their catalytic activity. genvia.com The use of additives like urea (B33335) to control particle size and distribution during infiltration is a promising area for further optimization. genvia.com
The overarching goal is to develop synthesis routes that are not only precise but also scalable and economically viable for industrial applications. rareearthexchanges.com
Advanced Characterization Techniques for In-Depth this compound Structure-Property Correlation
A deeper understanding of the relationship between the structure of this compound and its functional properties is crucial for designing next-generation materials. This requires the application of advanced and in-situ characterization techniques that can probe the material's properties under operational conditions.
Future research will likely leverage a combination of techniques to gain a comprehensive understanding:
Spectroscopic and Microscopic Methods: A suite of techniques including X-ray diffraction (XRD), Raman spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) will continue to be essential for analyzing the crystal structure, morphology, and elemental composition of this compound nanostructures. researchgate.netresearchgate.net
In-situ and Operando Studies: To understand the dynamic changes in this compound during catalytic processes, in-situ and operando techniques are indispensable. europa.eu Techniques such as near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS) and in-situ X-ray absorption spectroscopy (XAS) can provide real-time information about the electronic state and structural changes of the catalyst at work. europa.eu
Probing Oxygen Vacancies and Defects: The concentration and mobility of oxygen vacancies are critical to the catalytic and electrical properties of this compound. Techniques like temperature-programmed reduction (H₂-TPR) and electron energy-loss spectroscopy (EELS) are vital for quantifying these defects and correlating them with material performance. ua.esmdpi.comelsevier.es High-temperature XRD and Raman spectroscopy can also track phase transitions and changes in oxygen stoichiometry at elevated temperatures. researchgate.net
By combining these advanced characterization methods, researchers can build a more complete picture of how synthesis parameters influence the structure and, consequently, the catalytic, optical, and electrical properties of this compound.
Expansion of this compound Applications in Emerging Technologies
The unique electronic and catalytic properties of this compound make it a promising candidate for a wide range of emerging technologies. github.com While it is already used in magnets, ceramics, and catalysts, future research aims to unlock its potential in new and innovative applications. imarcgroup.com
Key areas for future application development include:
Energy Conversion and Storage: this compound is being actively investigated for its role in solid oxide fuel cells (SOFCs) and solid oxide electrolysis cells (SOECs). genvia.comresearchgate.netaemree.compusan.ac.kr Its high oxygen mobility and catalytic activity for the oxygen reduction reaction are particularly advantageous. pusan.ac.kr Future work will focus on optimizing its performance and stability in these devices. researchgate.netpusan.ac.kr
Green Energy Technologies: The growing demand for renewable energy sources like wind power is driving the use of this compound in high-performance permanent magnets for wind turbine generators. imarcgroup.comaemree.com Its role in hydrogen storage materials is also an area of increasing interest. aemree.com
Advanced Electronics: The potential for this compound in next-generation memory devices, specifically resistive random-access memory (RRAM), is being explored. arxiv.org Its dielectric properties and stability are key attributes for this application. arxiv.org
Environmental Catalysis: this compound-based catalysts are showing promise for the oxidation of pollutants like diesel soot and chlorinated volatile organic compounds (CVOCs). mdpi.comdntb.gov.ua Research is focused on enhancing their catalytic efficiency and durability for practical environmental applications. mdpi.com The recent discovery of a +5 oxidation state for praseodymium could significantly broaden its use in redox chemistry and catalysis, though stabilizing this state presents a major challenge. rareearthexchanges.com
Addressing Durability and Stability Challenges in Applied this compound Systems
For this compound to be successfully integrated into commercial technologies, its long-term durability and stability under operational conditions must be ensured. Industrial applications often involve harsh environments, including high temperatures and reactive atmospheres, which can lead to material degradation. researchgate.net
Key challenges and research directions include:
Catalyst Deactivation: In catalytic applications, this compound can be susceptible to poisoning by species like chlorine or carbon deposition, which can block active sites and reduce efficiency. mdpi.com Understanding these deactivation mechanisms is crucial for developing more robust catalysts. mdpi.com
Thermal Stability: this compound undergoes several phase transitions at elevated temperatures, which can affect its structural integrity and performance. genvia.com Research using techniques like thermogravimetric analysis (TGA) and high-temperature XRD is essential to understand and control these transformations. genvia.comresearchgate.net
Electrode Degradation in SOFCs/SOECs: In solid oxide cells, issues like delamination and interfacial reactions can degrade the performance of this compound-based electrodes over time. pusan.ac.kr Surface modification and the development of composite materials are being explored to enhance stability. researchgate.net For instance, coating electrodes with a PrOx layer has been shown to significantly reduce polarization resistance and improve reliability. pusan.ac.kr
Improving Poisoning Resistance: In industrial electrochemistry, a major challenge is balancing catalytic activity with stability, as highly active materials are often less stable. researchgate.net Research into this compound-based composite cathodes aims to improve resistance to poisoning while maintaining high catalytic performance. researchgate.net
Integration of Artificial Intelligence and Machine Learning in this compound Research
Future research will likely focus on:
Accelerated Materials Discovery: AI and ML algorithms can analyze large datasets from experiments and simulations to predict the properties of new this compound compositions and structures, significantly speeding up the discovery of novel materials with desired functionalities. rsc.orgijsetpub.com
Optimization of Synthesis Processes: Machine learning models can be trained to identify the optimal synthesis parameters for producing this compound nanostructures with specific morphologies and properties, moving beyond traditional trial-and-error approaches. ijsetpub.com
Interpreting Complex Data: AI can assist in the analysis and interpretation of complex data from advanced characterization techniques, helping researchers to uncover hidden correlations between material structure and performance. nanografi.com
Predictive Modeling of Performance and Durability: ML models can be developed to predict the catalytic activity, stability, and long-term performance of this compound-based systems, aiding in the design of more durable and efficient devices. rsc.org For instance, AI is being used to optimize the performance of RRAM devices, which can utilize metal oxides like this compound. arxiv.org
Q & A
Q. What synthesis methods are optimal for obtaining phase-pure praseodymium oxide nanoparticles?
Methodological Answer: Phase-pure this compound nanoparticles can be synthesized using:
- Sol-gel methods with precursors like praseodymium nitrate and citric acid, enabling control over stoichiometry and crystallite size .
- Hydrothermal synthesis using triethylenetetramine (Trien) and polyethylene glycol (PEG), which reduces aggregation and improves nanoparticle uniformity .
- CTAB-assisted solvothermal synthesis , where cetyltrimethylammonium bromide (CTAB) acts as a capping agent to stabilize nanoparticle growth and prevent agglomeration .
Key parameters include precursor concentration, pH, and calcination temperature (typically 500–800°C). Post-synthesis characterization via XRD and TEM is critical to confirm phase purity .
Q. How can researchers accurately identify the crystalline phases of this compound?
Methodological Answer:
- X-ray diffraction (XRD) with Rietveld refinement is essential for distinguishing phases like Pr6O11 (fluorite structure) and Pr2O3 (hexagonal structure). Quenching samples post-thermal treatment (e.g., in liquid nitrogen) preserves metastable phases for analysis .
- Thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) tracks oxygen loss/gain during phase transitions (e.g., Pr6O11 → PrO2 at high temperatures) .
- WD-XRF and elemental analysis quantify praseodymium and oxygen content to validate phase compositions .
Advanced Research Questions
Q. How can contradictory reports on intermediate phases during thermal decomposition be reconciled?
Methodological Answer: Discrepancies arise from variations in:
- Atmosphere control : Oxygen partial pressure affects phase stability. Pr6O11 is stable in air at room temperature, while inert atmospheres favor Pr2O3 .
- Heating/cooling rates : Rapid quenching (e.g., liquid nitrogen) preserves intermediate phases like PrO1.7–1.8, while slow cooling promotes re-oxidation to Pr6O11 .
- Multi-technique validation : Combine XRD, TGA, and oxygen titration to resolve ambiguities. For example, Netz et al. linked oxygen mobility in Pr6O11 to irreversible desorption during thermal cycling .
Q. What thermodynamic models explain hysteresis in this compound phase transitions?
Methodological Answer:
- Regular solution theory accounts for metastable phases and hysteresis by incorporating enthalpy/entropy changes and interaction energies. For example, the Pr9O16 ↔ Pr7O12 transition shows hysteresis due to energy barriers between phase configurations .
- In situ XRD and pressure-dependent studies validate models by correlating phase boundaries with oxygen activity. Eyring et al. demonstrated that hysteresis loops widen with increasing oxygen non-stoichiometry .
Q. How does oxygen mobility influence this compound’s electrochemical properties in solid oxide fuel cells (SOFCs)?
Methodological Answer:
- Oxygen ion conductivity : Pr6O11 exhibits high ionic mobility due to fluorite structure defects. Impedance spectroscopy reveals conductivity peaks at 300–500°C, making it suitable for SOFC electrolytes .
- Surface reactivity : XAS and XPS studies show that oxygen vacancies enhance catalytic activity for methanol adsorption and ethanol sensing .
- Doping strategies : Incorporating gadolinia or ceria stabilizes the cubic phase and reduces operating temperatures .
Q. What advanced techniques characterize surface chemistry in this compound thin films?
Methodological Answer:
- SPA-LEED and TEM analyze film morphology and epitaxial growth on substrates like Si(111). Low-deposition MBE conditions (~0.06 nm/min) prevent silicate formation .
- Synchrotron-based XPS/XAS probes oxidation states (Pr³⁺/Pr⁴⁺) and oxygen vacancy distribution .
- Impedance spectroscopy detects DNA hybridization on Pr6O11 surfaces via charge transfer changes, enabling biosensor applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
